Azabicyclic compounds are structural motifs of high importance in medicinal and synthetic organic chemistry. They form the core of numerous natural alkaloids and modern pharmaceuticals, primarily due to their three-dimensional rigidity and ability to mimic key pharmacophores. This guide provides a technical overview of their classification, synthesis, and applications for researchers and drug development professionals.
Azabicyclic compounds are defined by their bicyclic ring systems containing at least one nitrogen atom. They are primarily classified as fused, bridged, or spiro systems, with bridged systems being particularly prominent in therapeutic agents [1]. The following table summarizes key azabicyclic ring systems and their characteristics.
| Ring System Name | IUPAC Notation | Nitrogen Position | Key Structural Features | Example Natural Products/Drugs |
|---|---|---|---|---|
| Indolizidine [2] | [6,5]-bicyclic | One bridgehead | Fused five- and six-membered rings | Slaframine, Swainsonine |
| Quinolizidine [2] | [6,6]-bicyclic | One bridgehead | Fused two six-membered rings | Lupinine, Cytisine |
| 8-Azabicyclo[3.2.1]octane [3] [4] | [3.2.1] | Bridgehead | Tropane skeleton | Atropine, Cocaine (Tropane alkaloids) |
| 9-Azabicyclo[3.3.1]nonane [3] | [3.3.1] | Bridgehead | Granatane skeleton | Granatane alkaloids |
| 7-Azabicyclo[2.2.1]heptane [4] | [2.2.1] | Bridgehead | Two fused five-membered rings | Epibatidine analogs |
The construction of these complex ring systems often requires sophisticated synthetic strategies. Recent advances have focused on cascade reactions and catalysis to efficiently build these scaffolds with control over stereochemistry.
This one-pot cascade process is highly efficient for building [6,5] (indolizidine) and [6,6] (quinolizidine) cores from acyclic precursors [2].
The following diagram illustrates the logical workflow for this synthesis strategy.
This method is powerful for constructing complex azabicyclic scaffolds with multiple contiguous stereocenters.
This method builds bridged azabicycles from simpler heterocyclic precursors like isoquinolines [6].
This approach offers an alternative pathway to bridged systems like 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane [4].
Azabicyclic scaffolds are privileged structures in drug discovery due to their ability to interact with diverse biological targets. The table below summarizes key therapeutic areas and mechanisms of action.
| Therapeutic Area | Biological Target / Role | Example Azabicyclic Scaffold / Compound Class |
|---|---|---|
| Central Nervous System (CNS) [1] [7] | Tachykinin (e.g., Substance P) Receptor Antagonist | Quinuclidine derivatives [1] [7] |
| Gastrointestinal (GI) [1] [7] | Tachykinin (e.g., Substance P) Receptor Antagonist; 5-HT₃ Receptor Antagonist [3] | Quinuclidine derivatives [1] [7] |
| Pain & Inflammation [1] [7] | Tachykinin Receptor Antagonist; Centrally-acting Analgesic [1] | Quinuclidine derivatives [1] [7] |
| Infectious Diseases [8] | Antibacterial Agents | Novel bridged heterocyclic compounds [8] |
| Allergy & Immunology [1] [7] | Immunomodulators; Immunosuppressants | Quinuclidine derivatives [1] [7] |
Recent studies are focused on developing more efficient and stereoselective synthetic methods. Key trends include:
The foundational compound is Dichloropane (O-401, RTI-111), with the chemical name Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate [1]. Its basic structure and key analogues are summarized below:
| Common Name / Code | Systematic Name / Key Feature | Molecular Formula / Weight | Key Pharmacological Profile (IC₅₀) |
|---|
| This compound (O-401, RTI-111) [1] | Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate [1] | C₁₅H₁₇Cl₂NO₂ / 314.21 g·mol⁻¹ [1] | SNDRI [1]: • DAT: 0.79 nM • SERT: 3.13 nM • NET: 18 nM | | MFZ 2-12 [2] | 2β-Carbomethoxy-3β-(3',4'-dichlorophenyl)tropane [2] | Information not specified in search results | Potent DAT inhibitor: • Dopamine uptake inhibition (IC₅₀): 1.1 nM [2] | | 8-Oxa & 8-Thia Analogues [3] | 2β-Carbomethoxy-3β-(3,4-dichlorophenyl)-8-oxa(or thia)-bicyclo[3.2.1]octane [3] | Information not specified in search results | Potent dual DAT/SERT inhibitors [3]: • 8-Oxa (O-1072): DAT 3.3 nM, SERT 4.7 nM • 8-Thia (O-3516): DAT 2.0 nM, SERT 3.0 nM |
Modifications to the core tropane structure profoundly impact its interaction with monoamine transporters.
The high affinity for monoamine transporters depends on a specific three-dimensional configuration. The (1R,2S,3S,5S) absolute stereochemistry is critical [1]. The 3β-(3,4-dichlorophenyl) ring and the 2β-carbomethoxy group are essential pharmacophoric elements [3]. Even the thermodynamic isomer with a trans-oriented CO₂Me group relative to the phenyl ring retains activity [1].
| Structural Modification | Effect on DAT Affinity/Potency | Key Research Findings & Implications |
|---|---|---|
| 3,4-Dichlorophenyl ring | Greatly enhances potency | The 3,4-dichloro substitution pattern is optimal, providing high affinity for both DAT and SERT [3]. |
| 2β-Carbomethoxy Group | Crucial for high affinity | The ester group is a key hydrogen bond acceptor. Modifying the ester (e.g., to ethoxy, phenylethoxy) can be tolerated, but very large substituents (azido, isothiocyanato) cause a significant drop in potency [4]. |
| 8-Heteroatom Substitution | Maintains high potency; influences binding domain | Replacing the 8-nitrogen with oxygen or sulfur produces compounds with low nanomolar affinity for DAT and SERT [3]. This suggests non-identical binding domains for 8-aza vs. 8-oxa/8-thia tropanes. |
| Bivalent Ligand Strategy | Reduces potency (~10-fold) | Linking two tropane moieties with a spacer chain results in lower DAT affinity than their monovalent counterparts. This argues against two proximal tropane binding sites on a single DAT protein [3]. |
The following methodologies are standard for evaluating the activity of novel tropane analogues.
This assay measures a test compound's ability to displace a radioactive ligand (like [³H]WIN 35,428) from the DAT binding site [2].
This functional assay measures the test compound's ability to inhibit the transport of dopamine into synaptosomes [3].
The primary research goal for 3,4-dichlorophenyl tropanes is the development of a pharmacotherapy for cocaine addiction, based on a "replacement agonist therapy" approach [3]. The following diagram illustrates the logical workflow and key strategies in this research domain.
IUPAC Name: Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate [1] [2] [3]
CAS Registry Number: 146725-34-0 [2] [4] [3]
The table below summarizes the core identifiers and calculated physical properties of the compound.
| Property Type | Value |
|---|---|
| Molecular Formula | C15H17Cl2NO2 [1] [2] [3] |
| Molecular Weight | 314.21 g/mol [2] [4] [3] |
| Density | 1.284 g/cm³ (Calculated) [2] [4] |
| Boiling Point | 407.6 °C at 760 mmHg (Calculated) [2] [4] |
| Flash Point | 200.3 °C (Calculated) [2] [4] |
Common Synonyms: Dichloropane, RTI-111, O-401 [4] [5] [3]
SMILES: [C@@H]23CC[C@@H](C[C@H](C1=CC(=C(C=C1)Cl)Cl)[C@@H]2C(OC)=O)N3 [2] InChIKey: JFUNLJPTPCQLIR-PJQZNRQZSA-N [2] [3]
This compound is a stimulant compound of the phenyltropane class. It functions as a serotonin–norepinephrine–dopamine reuptake inhibitor (SNDRI) [3].
The table below shows its documented half-maximal inhibitory concentration (IC50) values, which indicate its potency at different monoamine transporters, with a particularly high affinity for the dopamine transporter [3].
| Target | IC50 Value (nM) |
|---|---|
| Dopamine Transporter (DAT) | 0.79 nM |
| Serotonin Transporter (SERT) | 3.13 nM |
| Norepinephrine Transporter (NET) | 18 nM |
Preclinical studies note that compared to cocaine, this compound has a slower onset and longer duration of action [3].
The detailed, step-by-step laboratory synthesis protocol for this compound is not disclosed in the publicly available search results. The following diagram outlines the current information landscape and potential paths forward.
Given that the synthesis protocol is not public, you may need to:
Tropane alkaloids (TAs) are a class of bicyclic [3.2.1] azabicyclic compounds, predominantly found in plants of the Solanaceae family (e.g., Datura, Atropa, Hyoscyamus). These compounds are classified as essential medicines by the World Health Organization due to their potent anticholinergic activity, serving as muscarinic receptor antagonists. They are clinically used as mydriatics, antiemetics, antispasmodics, anesthetics, and bronchodilators [1] [2]. The structural core, the tropane skeleton, is sharply divided into two medicinally significant classes:
Contemporary pharmaceutical industry utilizes over 20 active pharmaceutical substances containing the tropane moiety. The primary sources for industrial production are both natural extraction from cultivated transgenic plants (like Duboisia species) and chemical synthesis starting from common intermediates like tropinone [1]. More recently, microbial biosynthesis in engineered yeast has emerged as a robust and agile supply chain alternative [2].
The biosynthetic pathway of TAs in plants provides the blueprint for both extraction and synthetic efforts. The pathway begins with the amino acids ornithine and arginine, proceeding through a well-characterized sequence [3].
The diagram below illustrates the core biosynthetic pathway of tropane alkaloids in plants, highlighting the key intermediates and branch points.
Diagram 1: Core Biosynthetic Pathway of Tropane Alkaloids in Plants. This pathway shows the conversion from primary amino acids to the medicinally important alkaloids hyoscyamine and scopolamine, involving key enzymes such as Putrescine N-Methyltransferase (PMT), Tropinone Reductase I (TR-I), and Hyoscyamine 6β-Hydroxylase (H6H) [3] [2].
Tropinone serves as the universal synthetic precursor for a wide range of tropane derivatives [1].
Detailed Protocol: Synthesis of Tropine from Tropinone
Downstream Synthesis:
Recent advances have enabled the de novo production of TAs in engineered Saccharomyces cerevisiae, providing an alternative to plant extraction [2].
Detailed Protocol: Framework for Engineering Yeast for Hyoscyamine Production
The following diagram outlines the integrated multi-module system required for microbial biosynthesis.
Diagram 2: Integrated Multi-Module System for Microbial Biosynthesis of Tropane Alkaloids. This workflow shows the compartmentalized approach used in engineered yeast, involving precursor supply, tropane core formation, ester rearrangement, and the final epoxidation step, supported by transporters and strain optimization [2].
Accurate quantification and identification of TAs and their synthetic derivatives are crucial for quality control and metabolic engineering.
Protocol: Liquid Chromatography-Mass Spectrometric (LC-MS) Analysis of TAs
The tropane skeleton is a versatile platform for synthetic modification to develop new drugs with improved selectivity and reduced side effects. SAR studies are essential for this optimization [5].
Key SAR Findings for Anticholinergic Tropane Alkaloids:
Synthetic Strategies for Novel Derivatives:
Table 1: Key Intermediates in Tropane Alkaloid Synthesis and Their Roles
| Intermediate | Structural Features | Role in Synthesis/Biosynthesis |
|---|---|---|
| N-Methyl-Δ¹-Pyrrolinium Salt | Cyclic iminium ion | Central precursor to the pyrrolidine ring of the tropane skeleton [3]. |
| Tropinone | Bicyclic ketone | Universal synthetic and biosynthetic precursor; branch point for tropine and pseudotropine [1] [3]. |
| Tropine | 3α-Hydroxytropane | Direct precursor for esterification to hyoscyamine/atropine and scopolamine [1]. |
| Littorine | Tropine esterified with phenyllactic acid | Immediate biosynthetic precursor to hyoscyamine; undergoes cytochrome P450-mediated rearrangement [2]. |
Table 2: Comparison of Production Platforms for Tropane Alkaloids
| Parameter | Plant Extraction | Chemical Synthesis | Microbial Biosynthesis (Yeast) |
|---|---|---|---|
| Starting Materials | Plant biomass (e.g., Duboisia) | Petrochemicals, tropinone | Simple sugars and amino acids [2] |
| Complexity | Agriculture-dependent | Multi-step organic synthesis | Fermentation-based |
| Sustainability | Land and water intensive | Can involve hazardous reagents | Potentially more sustainable [2] |
| Supply Chain Robustness | Vulnerable to climate/pandemics [2] | Dependent on chemical supply | Agile and controllable [2] |
| Suitability for Novel Derivatives | Limited to natural variants | Highly flexible for analog design | Platform for discovery and derivatization [2] |
The multi-step synthesis and production of tropane derivatives have evolved significantly from traditional plant extraction to sophisticated chemical synthesis and, more recently, to innovative microbial biosynthesis. The chemical synthesis starting from tropinone remains a powerful method for producing a wide array of derivatives, guided by SAR principles. Meanwhile, the successful engineering of yeast to produce hyoscyamine and scopolamine from simple sugars represents a paradigm shift towards a more reliable and sustainable supply chain for these essential medicines [2]. This integrated approach, combining chemistry, biology, and engineering, continues to drive the development of new tropane-based therapeutics with improved properties.
The dopamine transporter (DAT) is a presynaptic membrane protein responsible for dopamine reuptake from synaptic clefts, thereby terminating dopaminergic signaling and maintaining neurotransmitter homeostasis. As a member of the solute carrier 6 (SLC6) family, DAT represents a critical pharmacological target for numerous neuropsychiatric disorders including Parkinson's disease, attention deficit hyperactivity disorder, depression, and substance abuse. DAT binding assays constitute fundamental tools for investigating transporter density, affinity, and interactions with pharmacological compounds in both basic research and drug discovery contexts.
The fundamental principle underlying DAT binding assays involves measuring the specific interaction between DAT and its ligands, which can be competitive inhibitors (e.g., cocaine analogs) or transportable substrates (e.g., dopamine itself). These assays enable the quantitative characterization of ligand-DAT interactions through parameters such as inhibition constants (IC50), dissociation constants (Kd), and maximum binding capacity (Bmax). The development of robust binding methodologies has evolved significantly from traditional radioligand approaches to innovative label-free technologies that provide enhanced physiological relevance while eliminating radioactivity handling requirements.
Table 1: Comparison of Major Dopamine Transporter Binding Assay Methodologies
| Method Type | Key Reagents | Detection Method | Key Parameters | Advantages | Limitations |
|---|---|---|---|---|---|
| Traditional Radioligand Binding | [125I]RTI-121, [3H]WIN35,428, fresh striatal membranes | Gamma/Scintillation counting | Kd, Bmax, IC50 | High sensitivity, well-established | Radioactive materials, limited throughput |
| TRACT Assay | U2OS/HEK293-DAT cells, dopamine, GBR12909, cocaine | Impedance biosensing (xCELLigence) | pIC50 values | Label-free, real-time kinetics, physiological GPCR coupling | Specialized equipment required |
| Flow Cytometry with QD Conjugates | Quantum dot-conjugated DAT antagonists, DAT-expressing cells | Flow cytometry | Binding affinity, specificity | Multiplexing capability, no wash steps | Conjugation chemistry required |
| PET Tracer Development | [18F]FECNT, [18F]LBT-999 | Positron emission tomography | In vivo binding distribution | In vivo applicability, clinical translation | Complex synthesis, specialized facilities |
This protocol adapts the method described by Zhongguo Yao Li Xue Bao (1997) for characterizing DAT binding under physiologically relevant conditions using [125I]RTI-121 [1].
Reagents and Equipment:
Procedure:
Synaptosomal Membrane Preparation:
Binding Reaction:
Separation and Detection:
Data Analysis:
Technical Notes:
This protocol implements the novel TRACT assay methodology published in Scientific Reports (2021) that measures DAT activity indirectly through dopamine-induced GPCR activation [2].
Reagents and Equipment:
Procedure:
Cell Culture and Preparation:
Impedance Monitoring Setup:
DAT Functional Assessment:
Data Analysis:
Technical Notes:
The following diagram illustrates the fundamental signaling principle of the TRACT assay:
This protocol implements the methodology from Chemical Communications (2012) that utilizes quantum dot-conjugated DAT antagonists for flow cytometric detection of DAT binding [3].
Reagents and Equipment:
Procedure:
QD-DAT Antagonist Conjugate Preparation:
Cell Preparation:
Binding Reaction:
Detection and Analysis:
Technical Notes:
Well-designed DAT binding experiments should adhere to core principles outlined in binding methodology literature [4]. The essential requirements include:
Table 2: Key Parameters for DAT Binding Assay Validation
| Parameter | Optimal Range | Validation Approach | Acceptance Criteria |
|---|---|---|---|
| Specific Binding | >70% of total binding | Comparison with non-specific binding | Statistically significant difference from non-specific |
| Equilibrium Time | Experimentally determined | Time-course measurement | Plateau in binding curve established |
| Protein Linear Range | 10-200 μg membrane protein | Protein concentration curve | Binding proportional to protein concentration |
| Inter-assay Variability | <15% CV | Replicate experiments | Consistent Kd and Bmax values |
| Pharmacological Specificity | Appropriate rank order potency | Competition with standard inhibitors | Cocaine, GBR12909 show high potency |
Saturation Binding Analysis:
Competition Binding Analysis:
TRACT Assay Analysis:
Table 3: Troubleshooting Guide for DAT Binding Assays
| Problem | Potential Causes | Solutions |
|---|---|---|
| High Non-specific Binding | Insufficient washing, inappropriate filter blocking | Optimize wash volume/frequency, pre-treat filters with PEI, increase competitor concentration |
| Low Specific Binding | Low DAT expression, ligand degradation, incorrect temperature | Verify DAT expression, use fresh ligand preparations, validate temperature control |
| Poor Curve Fitting | Insufficient concentration range, non-equilibrium conditions | Extend concentration range (0.1×Kd to 10×Kd), verify equilibrium time course |
| High Inter-assay Variability | Inconsistent membrane preparations, ligand instability | Prepare large membrane batches, aliquot and store appropriately, use fresh ligand dilutions |
| Inconsistent TRACT Responses | Variable cell density, suboptimal DAT induction | Standardize cell seeding, optimize doxycycline concentration and induction time |
DAT binding assays serve critical roles throughout the drug discovery pipeline:
The continuing evolution of DAT binding methodologies, particularly the development of label-free approaches like the TRACT assay, represents significant advances toward more physiologically relevant screening platforms while maintaining robust quantitative capabilities. These technologies enable more efficient investigation of DAT function in both basic research and applied drug discovery contexts.
Neurotransmitter transporters are plasma membrane proteins that regulate synaptic concentrations of monoamines like serotonin (5-HT), norepinephrine (NE), and dopamine (DA). Reuptake inhibitors are compounds that bind to these transporters, blocking the reabsorption of neurotransmitters from the synapse back into the presynaptic neuron. This leads to an increase in the extracellular concentration of the neurotransmitter and enhanced neurotransmission [1] [2] [3].
The primary mechanism for standard inhibitors is often competitive inhibition, where the compound binds directly to the substrate site of the transporter. Some inhibitors may also act via allosteric sites, modulating the transporter's activity indirectly [3]. The assays described below measure the potency of test compounds by quantifying their ability to inhibit the uptake of a radiolabeled neurotransmitter.
This protocol utilizes human neuroblastoma SK-N-BE(2)C cells, which endogenously express a high level of the human norepinephrine transporter, providing a native cellular environment for screening potential inhibitors [4].
[³H]Norepinephrine ([³H]NE) at its Kₘ concentration (416 nM for this cell line) in KRH buffer.[³H]NE working stock, 25 µL of the test compound dilution, and either 25 µL of 0.7% DMSO/KRH (for Total Binding, TB) or 25 µL of 5 µM final desipramine (for Non-Specific Binding, NSB).% Inhibition = (1 - (SB / MB)) × 100.This protocol is adapted from methods used in studies of tetrazole-based reuptake inhibitors, which are evaluated on cells expressing the human serotonin transporter [5].
[³H]Serotonin ([³H]5-HT) into the cells.The experimental workflow for the SERT inhibition assay is consistent with the NET protocol, with key modifications to the specific reagents used.
Data analysis follows the same principles as the NET assay, calculating specific binding and percent inhibition to determine compound IC₅₀ values. In previous studies, reference compounds like citalopram (an SSRI) have been used to validate SERT-specific inhibition [5] [2].
The table below summarizes kinetic and inhibitory data from the cited research to serve as a benchmark for your experiments.
| Transporter | Cell Line / System | Kₘ for Substrate | Reference Inhibitor (IC₅₀) | Key Findings |
|---|---|---|---|---|
| Norepinephrine Transporter (NET) | SK-N-BE(2)C (Human neuroblastoma) | 416 nM for [³H]NE [4] |
Desipramine [4] | Assay validated with antidepressants and piperazine derivatives [4]. |
| Serotonin Transporter (SERT) | HEK-293 (Transfected) | Information not provided in results | Citalopram (SSRI) [5] [2] | Tetrazole-based compound 54 showed high affinity for hSERT [5]. |
| Dopamine Transporter (DAT) | HEK-293 (Transfected) | Information not provided in results | GBR12909 [5] | Tetrazole-based compound 40 showed potent DAT inhibitory activity (IC₅₀ < 100 nM) [5]. |
Azabicyclic compounds represent a privileged class of scaffolds in medicinal chemistry with profound significance in pharmaceutical development. These nitrogen-containing bicyclic structures serve as fundamental frameworks for numerous biologically active molecules and therapeutic agents. The strategic incorporation of azabicyclic systems into drug candidates enhances structural diversity, improves metabolic stability, and enables precise three-dimensional positioning of pharmacophoric elements through their characteristic ring conformations. These compounds demonstrate remarkable versatility in interacting with biological targets, particularly within the central nervous system, but also across various other therapeutic areas.
The pharmaceutical relevance of azabicyclic compounds is extensively documented in patent literature, revealing their application as tachykinin antagonists for treating conditions ranging from gastrointestinal disorders and central nervous system diseases to inflammatory conditions and pain management [1]. These compounds effectively modulate the activity of naturally occurring peptides such as Substance P, Neurokinin A, and Neurokinin B, which are widely distributed throughout mammalian tissues and play crucial roles in pain neurotransmission, inflammatory processes, and immunoregulation [1]. The development of non-peptide azabicyclic antagonists addresses the inherent limitations of peptide-based therapeutics, including poor metabolic stability and limited oral bioavailability, thereby creating promising candidates for clinical development.
Radical-mediated transformations represent a powerful methodology for constructing complex azabicyclic architectures. A particularly innovative approach involves Bu₃SnH-mediated radical translocation reactions of 1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidines to generate α-acylamino radicals that subsequently undergo cyclization [2]. This methodology enables efficient access to both 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane systems, which are privileged scaffolds in alkaloid synthesis and medicinal chemistry.
The critical feature of this transformation is the regiochemical control over the cyclization pathway, which can be strategically manipulated through substrate engineering:
Table 1: Product Distribution in Radical Translocation Cyclization of 1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidines
| Starting Material | Reaction Conditions | 5-exo Product Yield | 6-endo Product Yield | Reduction Product Yield |
|---|---|---|---|---|
| Methyl 1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine-2-carboxylate | Bu₃SnH, AIBN, toluene, reflux | 42% (7-azabicyclo[2.2.1]heptane) | 30% (8-azabicyclo[3.2.1]octane) | 12% |
An alternative radical approach employs N-trichloroacetyl enamide 5-endo-trig radical cyclizations to access cis-ring fused azapolycyclic compounds bearing an all-carbon quaternary stereocenter at the ring fusion [3]. This methodology provides strategically functionalized intermediates for the synthesis of complex Daphniphyllum alkaloids, demonstrating the utility of radical cyclizations in natural product synthesis.
The aza-Prins cyclization has emerged as a powerful diastereoselective method for constructing various azabicyclic systems. This approach leverages the reactivity of endocyclic N-acyliminium ions generated in situ from appropriate precursors, which undergo cyclization in the presence of nucleophilic partners [4]. A notable application of this strategy enables the synthesis of 4-O-tosyl piperidine-containing hexahydroindolizin-3(2H)-ones and 1,3,4,10b-tetrahydropyrido[2,1-a]isoindol-6(2H)-ones with high diastereocontrol [4].
The versatility of the aza-Prins cyclization is further demonstrated in cascade processes that rapidly build molecular complexity:
Recent advances in asymmetric synthesis have provided enantioselective routes to azabicyclic scaffolds with contiguous stereocenters. Inverse hydride shuttle catalysis has emerged as a particularly innovative approach, enabling the construction of chiral azabicyclic frameworks using achiral organocatalysts and fluoro-aryl boranes without the need for chiral auxiliaries or catalysts [5]. This methodology introduces three contiguous stereocenters in a single transformation, highlighting its potential for rapid complexity generation.
The mechanistic intricacies of this process have been elucidated through computational studies, including condensed Fukui function analysis, which revealed the structure-activity relationship of various fluoro-aryl boranes in the asymmetric synthesis of alkaloid scaffolds [5]. Additionally, activation strain model analysis provided quantitative assessment of the contributions from interactions and deformations along the reaction coordinate, offering fundamental insights for reaction design and optimization [5].
Complementary asymmetric approaches include:
Title: Synthesis of 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane via Bu₃SnH-mediated radical translocation [2]
Materials:
Procedure:
Notes:
Title: Diastereoselective synthesis of O-tosyl azabicyclic derivatives via aza-Prins reaction [4]
Materials:
Procedure:
Notes:
Title: Potassium superoxide-catalyzed synthesis of 3-azabicyclic spiro-1',2',4'-triazolidin-3'-thiones under microwave irradiation [7]
Materials:
Procedure:
Notes:
Proper structural characterization of azabicyclic compounds is essential for verifying synthetic success and ensuring compound purity. A multi-technique approach provides complementary information for comprehensive structural assignment:
NMR Spectroscopy: ( ^1H ) NMR analysis reveals characteristic coupling patterns and chemical shifts for bridgehead protons (typically 3.5-4.5 ppm) and ring junction protons. ( ^{13}C ) NMR provides confirmation of carbonyl carbons (165-175 ppm for amides), quaternary centers, and ring junction carbons. 2D techniques (COSY, HSQC, HMBC) are indispensable for establishing connectivity in complex bicyclic frameworks.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular formula and is particularly valuable for characterizing new azabicyclic scaffolds. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are preferred for azabicyclic compounds due to their compatibility with nitrogen-containing heterocycles.
X-ray Crystallography: Single crystal X-ray analysis provides definitive structural proof and relative stereochemistry, as demonstrated in the characterization of the 1-azabicyclo[4.2.1]nonan-5-one core framework during actinophyllic acid synthesis studies [6]. This technique is particularly valuable for confirming stereochemical outcomes in diastereoselective syntheses.
Table 2: Characteristic NMR Chemical Shifts for Common Azabicyclic Scaffolds
| Azabicyclic System | Bridgehead Proton (δ ppm) | Bridgehead Carbon (δ ppm) | Carbonyl Carbon (δ ppm) | Key Diagnostic Features |
|---|---|---|---|---|
| 7-azabicyclo[2.2.1]heptane | 3.8-4.2 | 58-62 | 170-175 (if acylated) | Distinctive coupling patterns from strained bridgehead protons |
| 8-azabicyclo[3.2.1]octane | 3.6-4.0 | 55-60 | 170-175 (if acylated) | Well-resolved methylene signals from 6-membered ring |
| 1-azabicyclo[4.2.1]nonan-5-one | 3.9-4.4 | 52-56 | 205-210 (ketone) | Characteristic α-protons to carbonyl at 2.4-2.8 ppm |
Systematic reaction monitoring and optimization are critical for achieving reproducible yields and selectivity in azabicyclic compound synthesis:
TLC Analysis: Employ silica gel TLC with UV visualization and appropriate staining reagents (ninhydrin for amines, phosphomolybdic acid for general detection) to monitor reaction progress. Multiple solvent systems (e.g., hexanes/EtOAc, CH₂Cl₂/MeOH) may be needed for accurate Rf determination.
Optimization Strategies: Methodical variation of key parameters including temperature, catalyst loading, concentration, and additive screening is essential. For radical cyclizations, maintaining strict anaerobic conditions and optimizing Bu₃SnH stoichiometry significantly impacts yield and byproduct formation [2].
Diastereoselectivity Enhancement: For stereoselective variants, careful control of temperature, solvent polarity, and catalyst structure can dramatically improve diastereomeric ratios. In aza-Prins cyclizations, the choice of Lewis or Brønsted acid significantly influences both yield and stereoselectivity [4].
Azabicyclic compounds demonstrate remarkable versatility in drug discovery, serving as key scaffolds for therapeutics targeting diverse biological pathways. A patent covering azabicyclic compounds revealed their potential as tachykinin antagonists with applications across multiple therapeutic areas [1]. These compounds specifically modulate the activity of neuropeptides such as Substance P, which is implicated in pain neurotransmission, inflammatory processes, and immunoregulation [1].
The structural features of azabicyclic compounds contribute to their favorable drug-like properties, including balanced lipophilicity, molecular rigidity, and the presence of hydrogen bond acceptors/donors that facilitate target engagement. Recent advances in asymmetric synthesis have enabled efficient construction of azabicyclic scaffolds with contiguous stereocenters, which are particularly valuable for creating selective ligands for chiral biological targets [5].
Table 3: Therapeutic Applications of Azabicyclic Compounds
| Therapeutic Area | Biological Target | Clinical Applications | Key Structural Features |
|---|---|---|---|
| Central Nervous System | Tachykinin receptors (NK₁, NK₂, NK₃) | Antipsychotics, antidepressants, anxiolytics, analgesics | Aryloxy/thio substitution, basic nitrogen, lipophilic domains |
| Respiratory Disorders | Tachykinin receptors | Asthma, bronchoconstriction, inflammatory lung diseases | Quaternary centers, hydrogen bond acceptors |
| Gastrointestinal Diseases | Tachykinin receptors | Irritable bowel syndrome, ulcerative colitis, emesis | Balanced hydrophilicity-lipophilicity, molecular rigidity |
| Immunological Disorders | Tachykinin receptors | Rheumatoid arthritis, multiple sclerosis, allergic conditions | Specific stereochemistry, substituent patterns |
The following diagram illustrates the strategic synthetic planning for functionalized azabicyclic compounds:
The synthetic methodologies summarized in these application notes provide medicinal chemists with powerful tools for constructing functionally diverse azabicyclic scaffolds. The strategic integration of radical translocation cascades, aza-Prins cyclizations, and asymmetric catalysis enables efficient access to structurally complex frameworks that serve as privileged scaffolds in drug discovery. The continuous development of novel synthetic approaches, such as the recently reported inverse hydride shuttle catalysis [5], promises to further expand the accessible chemical space of azabicyclic compounds while improving synthetic efficiency and sustainability.
Future directions in azabicyclic compound synthesis will likely focus on several key areas: (1) development of environmentally benign methodologies with reduced reliance on toxic reagents like tin hydrides; (2) implementation of flow chemistry and automation for rapid library synthesis; (3) expansion of biocatalytic approaches for enantioselective construction of challenging ring systems; and (4) integration of machine learning for reaction optimization and prediction of stereochemical outcomes. As these synthetic capabilities advance, azabicyclic compounds will continue to play an indispensable role in addressing unmet medical needs through targeted therapeutic development.
The development of effective PET imaging agents for neurodegenerative disorders represents a critical frontier in neurology and drug development. These imaging biomarkers provide unprecedented capability to visualize and quantify molecular pathologies in living patients, enabling early diagnosis, patient stratification, and therapeutic monitoring. The complex pathophysiology of neurodegenerative diseases involves multiple overlapping proteinopathies, including amyloid-β plaques, tau neurofibrillary tangles, α-synuclein aggregates, and neuroinflammatory processes, each requiring specialized tracer approaches with distinct binding properties and pharmacokinetic profiles [1] [2].
The ideal PET tracer for neurodegenerative disease applications must meet stringent criteria, including high blood-brain barrier permeability, specific binding to target pathology with minimal off-target binding, favorable kinetics for practical imaging windows, and safety profiles suitable for clinical use. Furthermore, the inherent heterogeneity of neurodegenerative diseases, both in terms of pathology distribution and clinical manifestation, necessitates tracers that can detect early pathological changes and differentiate between disease subtypes [3] [2]. Understanding the molecular pathways and developing targeted imaging agents requires systematic approaches that address both the biological complexities and technical challenges of PET quantification.
Table 1: Key Proteinopathies and Molecular Targets in Neurodegenerative Disorders
| Molecular Target | Associated Diseases | Tracer Development Challenges | Representative Tracers |
|---|---|---|---|
| Amyloid-β | Alzheimer's Disease, Cerebral Amyloid Angiopathy | Non-specific white matter binding, cortical retention quantification | Florbetapir, Florbetaben, Flutemetamol |
| Tau (NFTs) | Alzheimer's Disease, PSP, CBD | Multiple tau isoforms (3R/4R), co-existing pathologies, off-target binding | Flortaucipir, MK-6240, RO-948 |
| α-Synuclein | Parkinson's Disease, DLB, MSA | Heterogeneous aggregates, low abundance, conformational diversity | Development phase compounds |
| Neuroinflammation (TSPO) | Neurodegenerative diseases, TBI | Genetic polymorphism effect on binding, cellular specificity | PBR28, DPA-713 |
| Synaptic Density | Alzheimer's Disease, TBI | Quantification in atrophic brains, relationship to cognitive function | FEOBV |
The pathophysiological process of neurodegenerative diseases involves interconnected molecular pathways that can be visualized using targeted PET imaging, as illustrated below:
Accurate quantification of PET signals is essential for both research and clinical applications in neurodegenerative disorders. The spatial resolution limitations of PET systems (>3 mm) compared to MRI (<1 mm) present significant challenges, particularly when studying small brain structures affected early in neurodegenerative processes [4]. The partial volume effect (PVE) arises from this limited resolution, causing spill-in of activity from adjacent high-uptake regions and spill-out of activity from target regions, ultimately biasing quantitative measurements. This effect is particularly pronounced in neurodegenerative diseases where progressive atrophy exacerbates the discrepancy between actual tissue volume and apparent resolution [4].
Reference region selection represents another critical methodological challenge in PET quantification. For tracers with specific binding, identifying a brain region truly devoid of target pathology is essential for accurate quantification. Data-driven approaches like unsupervised clustering are increasingly employed to define optimal reference regions, particularly for novel tracers where established reference regions may not exist [4]. The validation of reference regions requires careful consideration of disease-specific pathology distribution and confirmation through post-mortem studies when possible.
Table 2: PET Quantification Methods in Neurodegenerative Disease Research
| Quantification Method | Description | Applications | Advantages | Limitations |
|---|---|---|---|---|
| Standardized Uptake Value Ratio (SUVR) | Ratio of target region uptake to reference region uptake | Amyloid, tau, and synaptic density imaging | Simple calculation, no arterial sampling | Affected by flow, time-dependent bias |
| Distribution Volume Ratio (DVR) | Ratio of distribution volumes in target vs reference regions | Neurotransmitter systems, proteinopathies | More robust than SUVR, less flow-dependent | Requires longer scanning time, modeling complexity |
| Arterial Input Function (Gold Standard) | Direct measurement of arterial plasma input function | Novel tracer validation, pharmacokinetic studies | Most accurate, full quantitative information | Invasive, methodologically complex |
| Reference Tissue Modeling | Uses reference region as input function substitute | Clinical studies, longitudinal monitoring | Non-invasive, practical implementation | Model mismatch can introduce bias |
| Partial Volume Correction (PVC) | Corrects for spill-in and spill-out effects | Atrophic populations, small structures | Improves accuracy in degenerated brains | Introduces noise, method-dependent variability |
The emerging ultra-high-resolution (UHR) PET scanners promise to revolutionize quantitative imaging by significantly reducing partial volume effects and enabling the study of smaller brain regions previously beyond accurate quantification [4]. These technological advances, combined with improved radiochemistry producing tracers with higher signal-to-noise ratios, will enhance our ability to detect subtle changes in early neurodegenerative processes. However, these improvements also necessitate re-evaluation of established quantification methods and potentially the development of new analytical approaches optimized for higher-resolution data.
For multicenter studies, harmonization of data across different PET scanner models and resolutions presents additional challenges. The variability in scanner performance characteristics requires implementation of phantom-based correction methods and standardized processing pipelines to ensure comparable results across sites [5]. The Alzheimer's Disease Neuroimaging Initiative (ADNI) has established standardized protocols for amyloid and FDG PET that can serve as models for method consistency, including specifications for acquisition parameters, reconstruction algorithms, and quality control measures [6].
The development of novel PET tracers requires systematic validation across multiple stages, from initial screening to clinical application. The protocol below outlines key stages in tracer development and validation:
STAGE 1: TARGET SELECTION AND COMPOUND DESIGN
STAGE 2: IN VITRO SCREENING
STAGE 3: RADIOCHEMISTRY OPTIMIZATION
The implementation of standardized clinical imaging protocols is essential for generating comparable data across sites and timepoints. The following protocol details the steps for clinical PET acquisition in neurodegenerative disorders:
PATIENT PREPARATION AND RADIOPHARMACEUTICAL ADMINISTRATION
IMAGE ACQUISITION AND RECONSTRUCTION
DATA ANALYSIS AND QUANTIFICATION
The implementation of automated analysis pipelines improves reproducibility and efficiency in PET quantification for neurodegenerative disorders. The following protocol describes a standardized pipeline for regional quantification:
STAGE 1: IMAGE PREPROCESSING AND COREgISTRATION
STAGE 2: SPATIAL NORMALIZATION AND SEGMENTATION
STAGE 3: QUANTIFICATION AND OUTPUT GENERATION
The next generation of PET tracers for neurodegenerative disorders is focusing on novel molecular targets and improved specificity for disease-specific protein conformations. For tau imaging, current challenges include the diversity of tau isoforms (3R and 4R) across different tauopathies and the presence of off-target binding [2]. Advanced tracer development strategies include:
The integration of PET biomarkers with other imaging modalities and fluid biomarkers represents the future of comprehensive neurodegenerative disease assessment. Amyloid PET combined with FDG-PET provides complementary information about both pathology and downstream functional consequences [6]. The simultaneous acquisition of PET and MRI data on hybrid scanners enables perfect spatial and temporal alignment of molecular and structural information, opening new possibilities for understanding structure-function relationships in neurodegenerative processes [3].
PET imaging agent development for neurodegenerative disorders continues to evolve rapidly, with increasingly specific tracers enabling visualization of molecular pathologies that were previously only accessible through post-mortem examination. The standardized protocols outlined in this document provide frameworks for tracer validation, clinical implementation, and quantitative analysis that can be adapted to specific research needs and clinical applications.
Future developments in the field will likely focus on ultra-high-resolution PET scanners that reduce partial volume effects, novel radiotracers with improved specificity for emerging targets, and artificial intelligence approaches for image analysis and interpretation. The harmonization of protocols across centers and studies will enhance the comparability of data and accelerate validation of new imaging biomarkers. As these technologies mature, PET imaging is poised to play an increasingly important role in early diagnosis, patient stratification, and treatment monitoring in neurodegenerative disorders.
Solubility, defined as the maximum quantity of a substance (solute) that dissolves in a specific volume of solvent under standardized conditions of temperature and pressure to form a saturated solution, represents one of the most critical physicochemical properties in pharmaceutical research and development. [1]. The dissolution capacity of organic solvents for drug compounds directly impacts multiple stages of drug development, from synthetic route selection to formulation design and bioavailability optimization. In modern pharmaceutical research, there has been a noticeable trend toward drug candidates with increasingly challenging solubility profiles, with a higher percentage falling into Biopharmaceutics Classification System (BCS) Class II (high permeability, low solubility) and BCS Class IV (low permeability, low solubility) categories, presenting significant challenges for oral drug delivery [1]. These challenges have intensified the need for accurate, efficient solubility prediction and measurement methodologies across the research continuum.
The significance of solubility determination extends beyond mere compound characterization, serving as a critical rate-limiting step in synthetic planning and chemical manufacturing processes, particularly for pharmaceuticals [2]. Traditional methods for solubility prediction, such as the Abraham Solvation Model, have provided valuable insights but remain limited in accuracy and generalizability [2]. Similarly, conventional experimental approaches often suffer from time-intensive protocols, material requirements, and inter-laboratory variability [1] [3]. Recent advances in machine learning (ML) applications and standardized experimental protocols are addressing these limitations, enabling researchers to make more reliable solubility predictions even for novel chemical entities and to select optimal solvents for specific applications with greater confidence [2] [4] [3].
The emergence of comprehensive solubility databases and advanced machine learning architectures has revolutionized computational solubility prediction. The BigSolDB dataset, compiled from nearly 800 published papers and containing approximately 800 molecules dissolved in more than 100 commonly used organic solvents, has become a cornerstone for training robust predictive models [2]. When selecting machine learning approaches for solubility prediction, researchers have two primary architectural choices: static embedding models (e.g., FastProp) which utilize predefined numerical representations of molecular structures, and learned embedding models (e.g., ChemProp) which generate molecular representations during the training process [2]. Surprisingly, recent comparative studies have demonstrated nearly identical performance between these approaches when applied to the currently available data, suggesting that data quality rather than model architecture represents the primary constraint on prediction accuracy [2].
For implementation, the FastSolv model (based on FastProp) has been made freely available and provides an optimal balance of computational efficiency, accuracy, and user accessibility [2]. The protocol for implementing FastSolv begins with molecular structure representation, where chemical structures are converted into numerical embeddings incorporating atomic composition, bond connectivity, and functional group information [2]. The model then processes these representations through a feed-forward neural network architecture trained on over 40,000 data points from BigSolDB, incorporating temperature as a critical variable to account for its significant influence on solubility [2]. For organizations with sufficient computational resources, ensemble approaches combining both FastSolv and ChemProp models can provide marginally improved confidence intervals through consensus prediction, though for most applications FastSolv alone provides sufficient accuracy with significantly reduced computational overhead [2].
Table 1: Comparison of Solubility Prediction Models and Their Performance Characteristics
| Model Name | Architecture Type | Training Data | Key Advantages | Test RMSE | Applicability Domains |
|---|---|---|---|---|---|
| FastSolv | Static Embedding | BigSolDB (40,000+ points) | Fast prediction, easy code adaptation | 0.511 log(x) | Broad organic solvents |
| ChemProp | Learned Embedding | BigSolDB (40,000+ points) | Potential for complex structure learning | Similar to FastSolv | Novel chemical space exploration |
| SolProp (Previous Best) | Thermodynamic | Various sources | Strong theoretical foundation | ~1.5x higher than FastSolv | Established compound classes |
| LightGBM (Aqueous) | Gradient Boosting | AqSolDB | Excellent for aqueous co-solvent systems | 0.851 log(S) | Aqueous-organic mixtures |
The implementation of computational solubility prediction follows a systematic workflow that progresses from data preparation through model validation. The following Graphviz diagram illustrates this comprehensive protocol:
Beyond basic solubility prediction, these computational protocols enable several advanced research applications. For solvent selection in synthetic chemistry, models can identify less hazardous alternatives to traditional solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) that maintain sufficient solubilizing capacity while reducing environmental and safety concerns [2]. In pharmaceutical formulation development, predictive models facilitate the identification of optimal co-solvent systems for poorly soluble active pharmaceutical ingredients (APIs), with recent studies demonstrating successful applications for molecules such as benzaldehyde and limonene in electrocatalytic conversion systems [4]. The temperature-dependent solubility predictions offered by modern models represent a particular advantage for process optimization, allowing researchers to precisely control crystallization and precipitation events during manufacturing scale-up [2].
The shake-flask method remains the gold standard for experimental solubility determination despite the emergence of high-throughput alternatives, providing the most accurate measurements across the broadest range of solute types [1]. The protocol begins with solute and solvent preparation—both must be of high purity and thoroughly characterized to avoid confounding results with impurities [1]. For each determination, excess solute is added to a controlled volume of solvent in a sealed vessel, typically with a 5-10% mass excess to ensure saturation [1]. The mixture is then agitated using a temperature-controlled orbital shaker maintained at the target temperature (±0.1°C) for a sufficient duration to reach equilibrium saturation, typically 24-72 hours depending on the compound properties [1].
Following the equilibrium period, the phase separation step becomes critical for accurate measurement. The saturated solution must be effectively separated from undissolved solute without perturbing the equilibrium—this is typically achieved through temperature-controlled filtration (0.45μm or 0.22μm membranes) or centrifugation [1]. For compounds prone to precipitation during handling, on-line filtration systems that maintain temperature control throughout sample processing are recommended. The sampling time point must be validated to ensure true equilibrium has been established, which can be confirmed through consecutive measurements showing consistent solubility values [1]. For reliable results, solubility should ideally be measured at multiple temperatures, with 4°C (assessing physical stability) and 37°C (biopharmaceutical relevance) representing particularly informative data points for pharmaceutical applications [1].
Following solution preparation and phase separation, accurate quantification of solute concentration in the saturated solution represents the most critical analytical step. High-performance liquid chromatography (HPLC) stands as the preferred method due to its ability to specifically quantify the target compound while separating it from potential impurities or degradation products [1]. Alternative approaches include UV spectroscopy for compounds with distinctive chromophores, fluorescence spectroscopy for fluorescent molecules, and gas chromatography for volatile solutes [1]. The choice of analytical method should be guided by the compound's physicochemical properties, required sensitivity, and potential interferences from the solvent matrix.
Table 2: Experimental Methods for Solubility Determination in Organic Solvents
| Method | Principle | Detection Limit | Key Advantages | Limitations | Common Applications |
|---|---|---|---|---|---|
| Shake-Flask (Equilibrium) | Saturation and separation | ~1μg/mL | Most accurate, broad applicability | Time-consuming, material intensive | Reference method, validation |
| HPLC-UV | Chromatographic separation with UV detection | ~0.1μg/mL | Specificity, sensitivity, robustness | Method development required | Standard for most pharmaceuticals |
| UV Spectroscopy | Direct UV absorbance measurement | ~1μg/mL | Rapid, minimal sample preparation | Limited specificity | Preliminary screening |
| Fluorescence Spectroscopy | Emission intensity measurement | ~0.01μg/mL | Extreme sensitivity | Limited compound applicability | Fluorescent molecules |
The experimental workflow for comprehensive solubility characterization involves multiple interconnected steps, as visualized in the following Graphviz diagram:
The accuracy of both computational predictions and experimental measurements depends critically on the quality of underlying solubility data, with significant challenges arising from experimental variability and systematic biases across different sources. Recent research has demonstrated that noise in solubility data manifests in two primary forms: random analytical variability (which can be mitigated through larger dataset sizes) and biased systematic error (which cannot be overcome by data quantity alone) [3]. One particularly problematic systematic error arises from including compounds with amorphous solid residues postsolubility measurement, which introduces a consistent positive bias in measured solubility values due to the higher energy state of amorphous forms compared to their crystalline counterparts [3]. Additional variability stems from differences in experimental conditions across laboratories, including agitation methods, equilibration times, temperature control, and separation techniques [2] [3].
Effective data quality management requires implementation of rigorous quality control protocols throughout the experimental workflow. The Johnson & Johnson data processing framework exemplifies a comprehensive approach, incorporating three critical stages: (1) Filtering to remove amorphous solid forms, salt forms, and values reported with inequality symbols (> or <); (2) Extraction of intrinsic solubility using measured log D values to identify pH conditions where the molecule exists in its uncharged state; and (3) Quality verification through critical assessment of analytical variability [3]. For computational predictions, the limitations of current models primarily stem from data quality issues rather than algorithmic constraints, with research indicating that models are performing "as well as theoretically possible based on the data they're using" given current dataset limitations [2].
Implementation of a systematic quality assurance protocol is essential for generating reliable solubility data. The following Graphviz diagram illustrates an integrated quality management framework adapted from pharmaceutical industry best practices:
Validation of solubility data requires a multi-method consensus approach comparing results across different experimental techniques and conditions. For computational models, performance should be assessed through nested cross-validation and testing on carefully curated holdout sets that represent structurally novel compounds not present in the training data [3]. When evaluating model performance, the coefficient of determination (R²) and root mean square error (RMSE) provide complementary insights, with current state-of-the-art models achieving test R² values of approximately 0.805 for organic solubility prediction (RMSE = 0.511 log(x)) and 0.864 for aqueous solubility prediction (RMSE = 0.851 log(S)) [4]. For experimental measurements, replication across multiple laboratories using standardized protocols provides the most robust validation, though this is often impractical due to resource constraints—as an alternative, comparison with literature values for well-characterized reference compounds under identical experimental conditions offers a practical validation strategy [1] [3].
Solubility assessment protocols find their most critical applications throughout the pharmaceutical development pipeline, beginning with early compound selection where solubility predictions inform synthetic feasibility and preliminary formulation strategies. During preformulation studies, comprehensive solubility characterization including intrinsic solubility, pH-solubility profiling, and solubility in pharmaceutical solvents provides essential data for dosage form design [1]. The United States Pharmacopeia (USP) classification system offers a standardized framework for communicating solubility characteristics, categorizing compounds from "very soluble" (less than 1 part solvent required per part solute) to "practically insoluble" (10,000+ parts solvent required per part solute) [1]. These determinations guide the selection of appropriate solubilization strategies, including co-solvents (e.g., ethanol, methanol), surfactants (ionic, non-ionic, and zwitterionic), and other enabling formulations to overcome bioavailability limitations [1].
For ionizable compounds, pH-solubility profiling across the physiologically relevant range (typically pH 1-8) becomes essential for predicting in vivo performance and designing appropriate drug product compositions [1]. Equilibrium solubility measurements should be conducted at pH values where the compound exists primarily in its unionized form (intrinsic solubility) as well as at physiologically relevant pH values to simulate gastrointestinal conditions [1] [3]. The relationship between solubility, dissolution, and permeability is captured through the Biopharmaceutics Classification System (BCS), which provides a scientific framework for predicting in vivo performance and requesting biowaivers of bioequivalence studies [1]. Additionally, temperature-dependent solubility studies conducted at 4°C (assessing physical stability) and 37°C (simulating physiological conditions) provide critical data for both formulation development and understanding biopharmaceutical behavior [1].
Beyond pharmaceutical applications, solubility prediction and optimization protocols are enabling advances in sustainable chemistry and energy conversion technologies. Recent research has demonstrated the utility of machine learning workflows for identifying organic co-solvents that increase the concentration of hydrophobic molecules in aqueous mixtures, with particular relevance for the electrocatalytic conversion of biomass and bio-oils into sustainable fuels [4]. This application involves a two-stage prediction process: first assessing the miscibility of potential co-solvents with water, then ranking candidates based on their ability to solubilize target molecules of interest [4]. For hydrophobic molecules such as benzaldehyde and limonene—relevant for sustainable fuel production—these predictive models have successfully identified co-solvent systems that significantly enhance solubility, with experimental validation confirming prediction accuracy [4].
The selection of green solvent alternatives represents another significant application, where predictive models facilitate the identification of less hazardous replacements for traditional industrial solvents while maintaining solubilizing capacity [2]. Many conventionally useful solvents with broad solubilizing capacity are known to present environmental and safety concerns, creating regulatory pressure for substitution [2]. Computational models excel at identifying structurally dissimilar solvents with comparable solvation properties but improved environmental and toxicological profiles, supporting the pharmaceutical industry's transition toward greener chemistry principles [2]. For both sustainable chemistry and pharmaceutical applications, the integration of computational prediction with focused experimental validation creates a powerful framework for efficient solvent selection and optimization, significantly reducing development timelines and resource requirements while improving environmental sustainability [2] [4].
The integration of computational prediction methodologies with rigorous experimental protocols has significantly advanced the field of solubility assessment in organic solvents, delivering substantial benefits for pharmaceutical development and sustainable chemistry applications. Machine learning models such as FastSolv and ChemProp, trained on comprehensive databases like BigSolDB, now provide researchers with powerful tools for predicting solubility during early research stages when experimental data is limited [2]. Meanwhile, refined experimental protocols centered on the shake-flask method coupled with advanced analytical techniques continue to provide the gold standard for definitive solubility determination, particularly when implemented with strict attention to quality control and standardization [1] [3].
Future advances in solubility assessment will likely focus on addressing current limitations in data quality and expanding predictive capabilities to more complex multi-component systems. The development of larger, more standardized datasets generated through consistent experimental protocols will be particularly valuable for enhancing machine learning model performance, as current models are operating near the theoretical limits of their training data [2] [3]. Additionally, increased integration of solid-state characterization into solubility assessment protocols will help address systematic biases introduced by amorphous forms and polymorphic variations [3]. As these methodologies continue to evolve, they will further accelerate research and development across pharmaceutical, chemical, and energy sectors, enabling more efficient compound selection, process optimization, and formulation design while reducing environmental impact through the identification of safer solvent systems.
Tropane alkaloids represent a significant class of naturally occurring nitrogen-containing compounds that have substantial pharmaceutical importance. These compounds are characterized by their distinctive 8-azabicyclo[3.2.1]octane core structure and are primarily found in plant species of the Solanaceae family, including Datura, Atropa, Hyoscyamus, and Duboisia genera. The most medicinally significant tropane alkaloids include hyoscyamine, scopolamine, and atropine (which is the racemic form of hyoscyamine), all of which function as anticholinergic agents with mydriatic, antiemetic, antispasmodic, and anesthetic properties. From a chemical perspective, the tropane skeleton provides multiple sites for structural modification, including the tertiary amine nitrogen, hydroxyl groups at positions C-3 and C-6/C-7, and various esterification possibilities with aromatic acids like tropic acid, making comprehensive analytical profiling particularly challenging.
The analytical characterization of tropane derivatives presents several significant challenges that require sophisticated methodological approaches. These challenges include:
Table 1: Key Tropane Alkaloids of Pharmaceutical Interest
| Alkaloid | Chemical Structure | Primary Medical Use | Natural Source |
|---|---|---|---|
| Hyoscyamine | 3α-(−)-Tropoyloxy-tropane | Antispasmodic, antisecretory | Datura stramonium, Atropa belladonna |
| Scopolamine | 6,7β-Epoxy-3α-tropoyloxy-tropane | Antiémetic, motion sickness | Datura metel, Duboisia species |
| Atropine | (±)-Hyoscyamine | Mydriatic, antidote to nerve agents | Atropa belladonna |
| Cocaine | 2β-Carbonethoxy-3β-benzoyloxytropane | Local anesthetic (restricted use) | Erythroxylum coca |
| Benztropine | 3α-(Diphenylmethoxy)-1αH,5αH-tropane | Antiparkinsonian, antihistaminic | Synthetic derivative |
Gas chromatography coupled with mass spectrometry (GC-MS) represents one of the most reliable techniques for the sensitive and specific determination of tropane alkaloids in biological matrices. The following protocol has been adapted from a validated method for quantifying tropane alkaloids in serum and urine samples [1].
Sample Preparation Protocol:
GC-MS Instrumental Parameters:
Table 2: Characteristic Ions for Tropane Alkaloids in GC-MS Analysis
| Compound | Quantitation Ion (m/z) | Qualifier Ions (m/z) | Retention Time (min) |
|---|---|---|---|
| Atropine-d₃ (IS) | 124 | 140, 361 | 12.8 |
| Atropine | 124 | 140, 361 | 12.8 |
| Scopolamine | 138 | 154, 103 | 13.2 |
| Homatropine | 142 | 240, 141 | 11.5 |
| Tropine | 139 | 124, 98 | 8.3 |
Method Performance Characteristics:
For comprehensive characterization of tropane alkaloid isomers, the combination of GC with multiple detection systems provides enhanced analytical capability. The following protocol describes the use of GC with nitrogen-phosphorus detection (NPD), mass spectrometry (MS), and Fourier-transform infrared spectroscopy (FTIR) for the identification of positional and configurational tropane alkaloid isomers [2].
Sample Introduction Techniques:
The selection of injection technique is critical as it can influence the formation of artifacts due to the thermal instability of some tropane alkaloids. On-column injection is recommended for thermally labile compounds.
Instrumental Parameters for Complementary Detection:
Critical Method Considerations:
High-performance liquid chromatography (HPLC) offers distinct advantages for the analysis of thermally labile tropane alkaloids that may decompose under GC conditions. The following protocol details a robust reversed-phase method suitable for the quantification of tropane alkaloids in pharmaceutical formulations and plant extracts [3].
Mobile Phase Preparation:
Chromatographic Conditions:
Sample Preparation for Formulations:
Method Development Considerations:
Liquid chromatography-mass spectrometry (LC-MS) provides superior sensitivity and specificity for the analysis of tropane alkaloids in complex matrices. The following protocol is adapted from current applications in plant tissue cultures and biological samples [4].
LC-MS Instrumental Parameters:
Table 3: Optimized MRM Transitions for Common Tropane Alkaloids
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (V) |
|---|---|---|---|
| Hyoscyamine | 290.2 | 124.1, 93.1 | 25, 40 |
| Scopolamine | 304.2 | 138.1, 103.1 | 20, 35 |
| Atropine | 290.2 | 124.1, 93.1 | 25, 40 |
| Tropine | 142.1 | 98.1, 124.1 | 20, 15 |
| Cuscohygrine | 225.2 | 113.1, 140.1 | 20, 15 |
Quantitation Protocol:
Method Validation Parameters:
Thin-layer chromatography (TLC) and related planar techniques provide cost-effective and flexible alternatives for screening tropane alkaloids in plant materials and pharmaceutical formulations. The following protocol compares conventional TLC with advanced micro-TLC techniques for the analysis of tropane alkaloids from Datura inoxia Mill. extract [5].
Standard Solution and Sample Preparation:
Conventional TLC Protocol:
Micro-TLC Techniques:
Comparative Performance of Planar Techniques:
Table 4: Comparison of Separation Efficiency for Different Planar Chromatographic Methods
| Technique | Development Distance | Development Time | Theoretical Plates | Resolution (Atropine/Scopolamine) |
|---|---|---|---|---|
| TLC (8 cm) | 8 cm | 45 min | 2450 | 2.5 |
| TLC (4 cm) | 4 cm | 20 min | 1850 | 1.8 |
| HPTLC | 4 cm | 15 min | 3200 | 3.2 |
| UTLC | 3 cm | 10 min | 4100 | 4.1 |
| OPLC | 4 cm | 12 min | 3800 | 3.5 |
| ETLC | 3 cm | 8 min | 5200 | 5.2 |
Critical Observations:
The validation of analytical methods for tropane alkaloids should follow established regulatory guidelines such as ICH Q2(R2) to ensure reliability, reproducibility, and suitability for intended applications [6]. The following protocol outlines the key validation parameters and acceptance criteria for tropane alkaloid methods.
Specificity and Selectivity:
Linearity and Range:
Accuracy and Precision:
Sensitivity Determination:
Robustness and System Suitability:
The following workflow diagram illustrates the systematic approach to analytical method development and validation for tropane derivatives:
The analytical method development for tropane derivatives requires careful consideration of the specific analytical question, sample matrix, and required sensitivity. GC-MS provides robust quantitative analysis for biological samples with excellent sensitivity and specificity when combined with proper sample preparation and derivatization. LC-MS approaches offer advantages for thermolabile compounds and are particularly suited for complex plant extracts and metabolic studies. For rapid screening and cost-effective analysis, planar chromatographic techniques continue to provide valuable alternatives, with modern micro-TLC methods offering efficiency comparable to column techniques.
Azabicyclic compounds represent a structurally diverse class of bicyclic organic molecules containing at least one nitrogen atom in the ring system. These scaffolds serve as privileged structural motifs in pharmaceutical chemistry due to their three-dimensional rigidity and ability to mimic pharmacophoric groups in biologically active molecules. The significance of azabicyclic frameworks is evident from their presence in commercial drugs and candidate compounds targeting various therapeutic areas, including kinase inhibition for autoimmune diseases [1] and antibacterial agents [2]. Additionally, these structures find applications in agrochemical development, as demonstrated by novel azabicyclic (thio)amide compounds with fungicidal activity [3].
Despite their therapeutic potential, the complex synthesis of azabicyclic compounds presents substantial challenges during scale-up. These challenges include:
This document provides detailed application notes and experimental protocols to address these challenges, enabling the successful scale-up of azabicyclic compound synthesis for drug development and other applications.
Modern computational chemistry provides powerful tools for predicting reaction outcomes and optimizing synthetic routes before experimental implementation. The application of density functional theory (DFT) calculations and Fukui function analysis enables researchers to evaluate the reactivity of different fluoro-aryl borane catalysts and predict their performance in azabicyclic scaffold construction [4]. The activation strain model offers quantitative assessment of contributions from interactions and deformations along the reaction coordinate, providing insights for transition state optimization [4].
Transition state theory (TST) serves as the cornerstone for understanding reaction kinetics and designing efficient synthetic routes. While conventional TST provides a foundational framework, advanced implementations like variational TST (VTST) and semiclassical TST (SCTST) offer improved accuracy by accounting for quantum effects such as vibrational zero-point energy and tunneling through potential energy barriers [5]. These computational approaches allow researchers to:
Transannular ring contraction represents an efficient strategy for constructing complex azabicyclic scaffolds from medium-sized cyclic precursors. This approach utilizes N-protected nucleophiles that undergo activation at an electrophilic site, triggering simultaneous deprotection and transannular cyclization [6]. The strategy offers significant advantages for scale-up, including:
The methodology has been successfully applied to assemble azabicyclic structures ranging from small molecules to complex molecular architectures [6], demonstrating its versatility across different scaffold types and complexity levels.
The inverse hydride shuttle catalysis approach enables the asymmetric synthesis of azabicyclic frameworks with contiguous stereocenters without requiring external chiral sources. This remarkable feat is achieved through the use of carefully designed achiral organocatalysts and fluoro-aryl boranes that work in concert to control stereochemistry [4]. Recent computational investigations have revealed the mechanistic intricacies of this process, providing insights into:
This method represents a significant advancement in sustainable stereoselective synthesis by eliminating the need for chiral auxiliaries or resolution steps, which are often costly and inefficient on large scale.
Reaction Setup: Charge a flame-dried round-bottom flask with the N-protected cyclic amine substrate (1.0 equiv.) under nitrogen atmosphere.
Catalyst Addition: Add the achiral organocatalyst (0.05-0.10 equiv.) and fluoro-aryl borane catalyst (0.05-0.10 equiv.) as solid powders or solutions in anhydrous solvent.
Solvent Addition: Introduce anhydrous solvent (0.1-0.2 M concentration relative to substrate) via syringe, ensuring complete dissolution of solids.
Reaction Initiation: Stir the reaction mixture at the specified temperature (typically -20°C to 25°C), monitoring by TLC or HPLC.
Reaction Monitoring: Sample the reaction periodically to assess conversion and stereoselectivity. Typical reaction times range from 4-24 hours.
Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution, then extract with ethyl acetate (3 × 20 mL per 100 mL reaction volume).
Purification: Concentrate the combined organic layers under reduced pressure and purify by flash chromatography or recrystallization.
Table 1: Optimization Parameters for Inverse Hydride Shuttle Catalysis
| Parameter | Screening Range | Optimal Conditions | Impact on Yield/Selectivity |
|---|---|---|---|
| Catalyst loading | 1-15 mol% | 5-10 mol% | Higher loading increases rate but may promote side reactions |
| Solvent | DCM, toluene, THF, MeCN | Dichloromethane | Polarity affects reaction rate and stereoselectivity |
| Temperature | -40°C to 40°C | -20°C to 25°C | Lower temperatures improve stereoselectivity but slow kinetics |
| Concentration | 0.05-0.5 M | 0.1-0.2 M | Dilute conditions minimize oligomerization |
| Additives | Molecular sieves, base | None typically required | Can help with moisture-sensitive catalysts |
Substrate Preparation: Dissolve the cyclic N-protected amine (1.0 equiv.) in the appropriate solvent (0.05-0.1 M) under inert atmosphere.
Activation: Add the electrophilic activator (1.0-1.5 equiv.) dropwise or portion-wise at the recommended temperature.
Cyclization: Allow the reaction to proceed with stirring, typically for 1-12 hours, until complete consumption of starting material is observed.
In Situ Deprotection: The activated protecting group fragments spontaneously, inducing the transannular ring contraction.
Reaction Quenching: Carefully quench the reaction with appropriate aqueous solution (e.g., saturated NaHCO₃ for acid conditions, dilute HCl for basic conditions).
Product Isolation: Extract the product with suitable organic solvent, dry over anhydrous Na₂SO₄, and concentrate.
Purification: Purify the crude azabicyclic product by column chromatography or recrystallization.
Reaction Initiation: Dissolve the diamine precursor (1.0 equiv.) in suitable solvent (0.1-0.5 M).
Bridge Formation: Slowly add the bridging reagent (1.0-1.2 equiv.) as a solid or solution, with stirring.
Cyclization: Heat the reaction mixture to reflux (or appropriate temperature) for 4-48 hours until cyclization is complete.
Monitoring: Follow reaction progress by TLC, NMR, or LC-MS.
Workup: Cool the reaction mixture and concentrate under reduced pressure.
Purification: Purify the [3.2.2]- or [3.2.1]-azabicyclic product by chromatography or crystallization.
Comprehensive characterization of azabicyclic compounds is essential for confirming structural identity and assessing purity. The following analytical techniques provide complementary information:
The complex stereochemistry of azabicyclic compounds requires specialized analytical approaches:
Table 2: Analytical Methods for Azabicyclic Compound Characterization
| Analytical Method | Key Applications | Limitations | Scale-Up Relevance |
|---|---|---|---|
| NMR Spectroscopy | Structural elucidation, stereochemistry, purity | Limited sensitivity for minor impurities | Essential for identity testing and specification setting |
| Chiral HPLC | Enantiomeric excess determination, separation | Method development can be time-consuming | Critical for quality control of chiral compounds |
| X-ray Crystallography | Absolute configuration, solid-state structure | Requires single crystal of adequate quality | Reference method for structural confirmation |
| LC-MS | Purity assessment, identity confirmation | Matrix effects may influence quantification | Primary method for in-process controls and release testing |
Scale-up of azabicyclic compound synthesis requires careful attention to safety and regulatory requirements:
Optimizing the economic viability of azabicyclic compound synthesis is crucial for successful technology transfer:
The following workflow diagram illustrates the strategic approach to scaling up azabicyclic compound synthesis:
Diagram 1: Scale-up workflow for azabicyclic compounds
Effective purification becomes increasingly challenging as reaction scale increases:
Azabicyclic compounds have demonstrated significant value in pharmaceutical development across multiple therapeutic areas:
Kinase Inhibition: 4-(3-Azabicyclo[3.1.0]hexan-3-yl)pyrimidin-2-amines function as dual TYK2/JAK1 inhibitors for autoimmune diseases such as rheumatoid arthritis and psoriasis [1]. Structure-based drug design enabled optimization of potency, selectivity, and ADME properties, resulting in advanced candidates with demonstrated oral activity in rat arthritis models.
Antibacterial Agents: Azabicyclic compounds with specific substitution patterns exhibit potent activity against pathogenic bacteria, addressing the growing need for antibiotics with novel mechanisms of action [2].
Conformationally Restricted Diamines: [3.2.2]- and [3.2.1]-azabicyclic diamine scaffolds serve as rigid analogs of flexible 1,3-diaminopropane, enabling exploration of structure-activity relationships and enhancement of target selectivity [7].
The bioactivity of azabicyclic compounds extends to agricultural applications:
The following diagram illustrates the structure-activity relationship considerations for azabicyclic compounds in these applications:
Diagram 2: Structure-activity relationship for azabicyclic compounds
The scalable synthesis of azabicyclic compounds continues to evolve with advancements in catalytic methods, computational prediction, and process understanding. The protocols described in this document provide practical guidance for implementing key synthetic methodologies with emphasis on scale-up considerations. Future developments in this field will likely focus on:
As these methodologies mature, they will further enhance access to complex azabicyclic scaffolds, accelerating the discovery and development of new bioactive compounds across pharmaceutical and agrochemical applications.
The following table summarizes two modern synthetic approaches for constructing the tropane skeleton, along with common challenges and solutions for improving yield.
| Synthesis Method | Key Feature | Reported Yield | Common Yield-Limiting Issues | Troubleshooting & Optimization Strategies |
|---|
| Radical [3+3]-Annulation [1] [2] | Visible-light photoredox catalysis; direct route to N-arylated tropanes. | Good yields (e.g., 77% for a model reaction) [2] | • Formation of mono-allylated (2a) or bis-allylated (4a, 5a) side products. • Poor regioselectivity. • Further oxidation of the bicyclic product [2]. | • Stoichiometry: Optimize equivalents of the allylic radical trap (e.g., 1.4 equiv.) and base (e.g., 1.2 equiv. CsOAc) [2]. • Catalyst: Screen photoredox catalysts (e.g., Ir-A or Ir-B) [2]. • Selectivity: Success relies on fast 6-endo-cyclization outcompeting intermolecular side reactions [2]. | | Pd-Catalyzed Carboamination [3] | Intramolecular alkene difunctionalization; builds benzo-fused tropanes enantioselectively. | Good to excellent yields (e.g., 73%-82%) [3] | • Incomplete conversion of starting material. • Low catalyst activity with suboptimal ligands. • Substrate decomposition, especially with non-cyclic alkenyl halides [3]. | • Ligand Selection: Use bulky, electron-rich monodentate phosphines (e.g., PCy₃·HBF₄). Avoid bidentate ligands like dppf [3]. • Temperature: For challenging substrates, increase temperature (e.g., to 125°C) and use ligands like PPh₂Cy [3]. |
Here are detailed procedures for the two synthesis methods to guide your experimentation.
This method provides a mild and direct path to N-arylated tropane skeletons using photoredox catalysis.
This method is excellent for synthesizing enantiopure, benzo-fused tropane scaffolds.
The diagrams below visualize the logical steps and decision points for each synthesis method.
Beyond the specific methods above, consider these general principles for optimizing tropane synthesis:
This FAQ addresses the most common issues you might encounter with this compound.
FAQ 1: What are the likely causes of poor solubility for this compound?
The solubility challenges are primarily rooted in the compound's intrinsic physicochemical properties. [1]
FAQ 2: Which solubility enhancement techniques are most suitable?
Given its properties, techniques that disrupt the crystal lattice or create high-energy amorphous forms are most promising. The table below summarizes key options.
| Technique | Mechanism of Action | Key Advantages | Reported Solubility Increase (Fold) | Suitable for BCS Class |
|---|---|---|---|---|
| Deep Eutectic Solvents (DES) [2] | Hydrogen bonding with API disrupts crystal lattice, liquid form avoids dissolution step. | Biocompatible components, potential for topical & oral delivery, significant solubility jumps. | Itraconazole: 6,700 to 53,600; Piroxicam: 430 [2] | Class II & IV |
| Microwave-Assisted Solid Dispersions [3] | Creates amorphous drug dispersed in polymer via rapid, uniform heating. | Rapid processing, low risk of degradation, no solvent residues, enhances dissolution rate. | Varies by drug-polymer system [3] | Class II |
| Nanosuspension [4] | Reduces particle size to sub-micron, increasing surface area and saturation solubility. | Increases dissolution rate & saturation solubility, applicable to high-dose drugs. | Varies by drug and stabilizer [4] | Class II & IV |
| pH Adjustment [4] | Modifies ionization state of the API to increase its solubility in aqueous media. | Simple, cost-effective, leverages in-situ salt formation. | Highly dependent on drug's pKa [4] | Ionizable compounds |
| Salt Formation [5] | Forms a salt with an acid or base to improve solubility and dissolution. | Can significantly improve solubility and physical stability. | Dependent on counterion [5] | Ionizable compounds |
FAQ 3: How do we stabilize a formulation of this compound?
Stability is critical, especially for high-energy forms like solid dispersions or nanosuspensions. Stability studies must be conducted following ICH guidelines. [6]
Here are detailed methodologies for two of the most promising techniques identified.
This method is based on a study that showed remarkable solubility enhancement for poorly soluble drugs like itraconazole. [2]
Workflow: DES Preparation and Solubilization
Materials:
Procedure:
This is a modern, efficient alternative to traditional hot-melt methods. [3]
Workflow: Microwave-Assisted Solid Dispersion
Materials:
Procedure:
For researchers purifying complex azabicyclic compounds, the choice of method depends on the compound's physical state (solid or liquid) and properties like thermal stability. The table below summarizes the primary techniques.
| Method | Principle | Key Applications / Notes |
|---|---|---|
| Crystallization [1] [2] | Differential solubility in a solvent at high vs. low temperatures [3]. | Purification of solids. Effective when significant solubility difference exists between the compound and impurities [1]. |
| Sublimation [3] [2] | Direct transition from solid to vapor phase, bypassing the liquid state. | Ideal for volatile solids stable at high temperatures (e.g., naphthalene, camphor) [1]. |
| Distillation [3] [1] | Separation based on differences in boiling points. | Purification of liquids [1]. Several types exist for different scenarios (see below). |
| Chromatography [3] [2] | Separation based on differential adsorption/partition between stationary and mobile phases. | Versatile for both analysis and purification. Includes TLC, Column Chromatography, HPLC [1]. |
| Differential Extraction [3] | Separation based on differing solubilities in two immiscible solvents. | Used to isolate organic compounds from aqueous solutions [3]. |
For liquid compounds, distillation is a key technique, with several variants suited for different challenges:
The following diagram outlines a logical workflow for selecting an appropriate purification method based on the physical properties of your azabicyclic compound.
This section addresses common practical problems encountered during the purification of organic compounds.
Q1: My solid compound does not crystallize. What could be the reason?
Q2: How can I purify an azabicyclic compound that decomposes upon heating?
Q3: During the synthesis of O-tosyl azabicyclic derivatives, how is the product typically isolated?
Q4: How is the purity of a final azabicyclic compound confirmed?
The following examples from recent literature illustrate how purification protocols are applied in the synthesis of complex azabicyclic structures.
1. Purification in the Synthesis of Azabicyclic Ketones via Hydroformylation In a Rh-catalyzed domino reaction to construct 1-azabicyclic structures, the workup and purification were critical [4]:
2. General Protocol for Solvent Removal and Extraction A standard workup procedure, commonly used in organic synthesis including azabicyclic compounds, is described as follows [6]:
Tropane alkaloids are a class of nitrogenous compounds that include well-known molecules like atropine and scopolamine [1]. Their stability is critical in pharmaceutical and research settings. The core stability issues stem from their sensitivity to environmental factors, which can lead to degradation and loss of potency [2].
The table below summarizes the key environmental factors affecting stability and the resulting degradation forms.
| Stress Factor | Effect on Stability | Common Degradation Forms |
|---|---|---|
| Temperature & Humidity [2] | Accelerates chemical degradation (e.g., hydrolysis) and physical changes. | Loss of potency, formation of degradation products. |
| Light Exposure [2] | Causes photodegradation of sensitive molecules. | Loss of efficacy, formation of toxic by-products. |
| Oxidation [2] | Reaction with atmospheric oxygen. | Degradation of active ingredients. |
| Hydrolysis [2] | Breakdown of esters in the presence of moisture. | Cleavage of the tropane ester group (e.g., conversion of atropine to tropine and tropic acid). |
The relationship between these factors and the degradation pathway for a common tropane alkaloid is illustrated below.
To counteract the stability issues, a multi-pronged strategy involving controlled storage, protective packaging, and rigorous testing is essential.
| Strategy | Specific Recommendations | Purpose & Rationale |
|---|---|---|
| Storage Conditions [2] | Standard: 25°C ± 2°C / 60% RH ± 5% RH. Cold: 2°C to 8°C for sensitive products. | To maintain chemical integrity and predicted shelf life. |
| Packaging Selection [2] | Light-protective (amber glass); high-barrier materials (HDPE, aluminum blister); include desiccants. | To protect from light, moisture, oxygen, and physical damage. |
| Stability Studies [2] | Long-term, intermediate, and accelerated stability testing as per ICH guidelines. | To define shelf life and validate storage conditions. |
Regular testing is required to ensure stability. Here is a validated method for quantifying major tropane alkaloids, which can be adapted for stability-indicating assays.
Objective: To extract and quantify atropine and scopolamine in sample matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [3] [4].
Workflow Overview:
Materials and Methods:
Sample Preparation (Solid-Liquid Extraction):
Sample Clean-up (Solid-Phase Extraction - SPE): This step purifies and concentrates the extract [4].
Instrumental Analysis (LC-MS/MS):
Method Validation Data: This method has been validated to ensure reliability, with performance characteristics as follows [4]:
| Parameter | Atropine | Scopolamine |
|---|---|---|
| Linearity (R²) | 0.991 - 0.996 | 0.992 - 0.995 |
| Limit of Quantification (LOQ) | 0.010 - 0.025 ng/mL | 0.010 - 0.025 ng/mL |
| Recovery | 78% - 99% | 78% - 99% |
| Repeatability (%RSD) | ≤ 3.4% (intra-day) | ≤ 3.6% (intra-day) |
What is the primary degradation mechanism for tropane alkaloids like atropine? The primary chemical degradation pathway is ester hydrolysis. For example, atropine can hydrolyze into its precursors, tropine and tropic acid [1] [5]. This reaction is accelerated by heat and moisture [2].
Our analytical method shows significant ion suppression for scopolamine. How can this be mitigated? A noticeable negative matrix effect (ion suppression) is common, particularly for scopolamine [4]. The most effective solution is to use matrix-matched calibration standards—preparing your calibration curve in a blank, but otherwise identical, sample matrix. This corrects for the suppression and provides accurate quantification [4].
Are there simpler sample preparation methods for routine monitoring? Yes, for less complex matrices or when high sensitivity is not the primary concern, the Dilute-and-Shoot (DnS) approach can be used. This involves a simple solid-liquid extraction followed by dilution and filtration, omitting the clean-up step. It is a high-throughput and cost-effective alternative to SPE [3].
| Compound / System | Key Reaction Parameters | Yield / Outcome | Analytical Methods & Structural Features |
|---|---|---|---|
| N-(3,4-Dichlorophenyl)-3-oxobutanamide [1] | Optimization via semi-empirical methods (AM1, PM6) using MOPAC2009 program. | Energy-minimized structure achieved, in good agreement with X-ray crystal data. | HOMED calculations (aromaticity); Parametric Molecular Electrostatic Potential (PMEP) showed oxygen/chlorine involvement in crystal packing. |
| Zn(II) Coordination Polymer 1 [2] | Hydrothermal synthesis with L ligand and H2hta (heptanedioic acid). | Formed a 1D chain structure, extended to 3D via π-π stacking. | X-ray Crystallography: Zn(II) in square pyramidal geometry; π-π interactions (centroid-centroid distances: ~3.656 Å, ~3.748 Å). |
| Zn(II) Coordination Polymer 2 [2] | Hydrothermal synthesis with L ligand and H2dhb (3,5-dinitro-2-hydroxybenzoic acid). | Formed a 1D chain structure, extended to 2D via π-π stacking. | X-ray Crystallography: Zn(II) in twisted square pyramidal geometry; π-π interactions (centroid-centroid distances: ~3.670 Å, ~3.596 Å). |
| AM251 (1b) - Entry 2 [3] | Reaction of resin 7b with NaI, NCS; purification by flash chromatography (FC). | 60% yield (pale yellow solid). | ¹H NMR, ¹³C NMR, HRMS (ESI): Confirmed structure of target iodinated pyrazole-3-carboxylic acid piperidin-1-ylamide. |
| AM251 (1b) - Entry 6 [3] | Reaction of resin 7b with NaI, NCS; purification by preparative layer chromatography (PLC). | 8% yield (pale yellow solid). | Analytical data as described previously (NMR, HRMS). |
Here are answers to some frequently asked questions regarding dichlorophenyl incorporation experiments:
Q1: What are the primary strategies for optimizing reactions involving dichlorophenyl compounds? A1: There are two main strategic approaches [4]:
Q2: How can I improve low yields in the synthesis of complex molecules like AM251? A2: The literature shows significant yield variation. To address low yields:
Q3: What role do non-covalent interactions play in the final structures of dichlorophenyl-containing compounds? A3: Non-covalent interactions are often critical for stabilizing the architecture of crystalline materials. In coordination polymers, π-π stacking interactions between aromatic rings (like the phenanthroline and dichlorophenyl groups) and hydrogen bonding (e.g., N-H···O) are fundamental for extending 1D chains into 2D or 3D supramolecular structures. The distances and angles of these interactions should be characterized (see table above) [2].
Q4: How can computational methods aid in my experimental work? A4: As demonstrated in a crystal structure study, semi-empirical quantum chemical methods (like AM1 and PM6) can be used to optimize molecular geometries, study intramolecular charge transfer, and calculate molecular electrostatic potentials. These calculations can provide insights into conformational stability and how molecules might pack in a crystal or interact with each other [1].
The following workflow generalizes the high-throughput experimentation approach for reaction optimization, which is highly applicable to synthesizing and optimizing dichlorophenyl-containing compounds [5].
Detailed Methodology for High-Throughput Reaction Optimization [5]:
Design: Define the chemical reaction and the optimization objectives (e.g., maximize yield, improve purity, enhance selectivity). Create an experimental plan using Design of Experiments (DoE) principles or a systematic grid to explore multiple variables. These variables can include:
Preparation: Use automated liquid handlers or robotic platforms to dispense reagents and solvents into multi-well plates or reaction vials. This ensures precision and enables the parallel setup of dozens to hundreds of unique reaction conditions.
Execution: Run the reactions in a controlled environment (e.g., a heated and agitated agitating block). High-throughput platforms allow for simultaneous execution under inert atmospheres if required.
Analysis: Quench the reactions and analyze the outcomes using high-throughput analytical techniques, typically UPLC/HPLC-MS, to quantify yield, conversion, and selectivity across all conditions.
Identification & Validation: Analyze the data to identify the most promising "lead" conditions. These top-performing conditions should then be repeated and validated on a slightly larger scale to confirm reproducibility and robustness before further application.
The diagram below illustrates how non-covalent interactions connect molecular building blocks into extended network structures, as seen in dichlorophenyl-based Zn(II) coordination polymers [2].
| Question | Answer & Troubleshooting Tips |
|---|---|
| Low yield or unwanted stereochemistry in the tropinone reduction step? | Ensure proper reducing agent (stereochemistry-specific). Tropinone reduction is stereospecific; verify enzyme/reagent selectivity (tropinone reductase I vs. II). Monitor cofactor (NADPH) concentration and reaction conditions (pH, temperature) for enzymatic steps [1]. |
| How to confirm the structure and stereochemistry of an intermediate? | Use NMR to verify the 8-azabicyclo[3.2.1]octane core and substituent geometry [2]. Compare data with established literature. LC-MS can track expected mass transitions (e.g., m/z 186.112 for 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid) [3] [4]. |
| What if the polyketide synthase (AbPYKS) does not produce the expected intermediate? | Confirm the unique substrate is the unconjugated N-methyl-Δ1-pyrrolinium cation, not a CoA-ester [3] [4]. Ensure sufficient malonyl-CoA concentration. Check for non-enzymatic decay into byproducts like hygrine or cuscohygrine [4]. |
A common challenge is the failed or inefficient conversion of the N-methyl-Δ1-pyrrolinium cation to 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid, a critical step for forming the tropane skeleton. The enzyme AbPYKS (pyrrolidine ketide synthase) catalyzes this reaction through a non-canonical mechanism [3] [4].
Detailed Experimental Protocol This protocol outlines the key steps for testing AbPYKS activity in vitro, which is essential for diagnosing problems in the pathway [3] [4].
AbPYKS in a system like E. coli and purify the recombinant protein.The following diagram illustrates the catalytic function of AbPYKS and the experimental workflow for verifying its activity.
Key Troubleshooting Steps for This Protocol
For more detailed information, you can consult these specialized resources:
The table below outlines frequent issues and general solutions for working with sensitive esters.
| Problem | Underlying Cause | Solution & Protective Strategy |
|---|---|---|
| Undesired Nucleophilic Attack | Ester carbonyl carbon is electrophilic; susceptible to strong nucleophiles (e.g., Grignard reagents, organolithiums) [1]. | Protect interfering functional groups (e.g., alcohols) to prevent side reactions [2]. |
| Unwanted Reduction | Esters are less reactive than aldehydes/ketones but can be reduced by powerful hydride sources (e.g., LiAlH4) [1] [3]. | Protect more reactive aldehydes/ketones present in the same molecule to allow selective ester reduction [1] [3]. |
| Competitive Reactions & Low Yields | Other functional groups (e.g., acidic alcohols) can react with strong bases, diverting reagents from the intended reaction with the ester [2]. | Mask the reactivity of incompatible functional groups using suitable protecting groups [2]. |
| Unintended Intramolecular Cyclization (Lactonization) | Free hydroxyl groups can attack the ester carbonyl, forming bicyclic lactones; can be desirable synthetic step or side reaction [4]. | Control reaction conditions; intentional lactonization can be a powerful synthetic strategy [4]. |
Protecting groups are essential for complex syntheses, acting like "chemical equivalent of painter's tape" to mask reactive sites temporarily [2].
The workflow below illustrates how these groups are applied and removed in a sequence.
When your molecule has a bicyclic structure, general ester handling principles still apply, but with added considerations.
Q1: What is the most common protecting group for alcohols when I need to use a strong base? A1: Silyl ethers (e.g., TMS or TBS) are most common. They are installed with R₃SiCl and base, are stable to strong bases, and are cleanly removed with fluoride ions (TBAF) [2].
Q2: How can I selectively reduce an ester in a molecule that also contains a ketone? A2: Direct reduction will typically reduce the ketone first. The solution is to protect the ketone as an acetal before performing the ester reduction with a reagent like LiAlH₄. The acetal is stable to the reduction conditions and can be removed afterward with acid to regenerate the ketone [1] [3].
Q3: Are protecting groups always necessary with esters? A3: Not always. They are crucial in polyfunctional molecules where other, more reactive groups are present, or when the ester itself might participate in an undesired side reaction. For simple molecules with only an ester group, protecting groups are not needed.
A primary decomposition pathway for chiral tropane derivatives is racemization, where a molecule flips between its mirror-image forms. This can convert an active compound into an inactive or even toxic one.
| Strategy | Mechanism | Key Benefit |
|---|---|---|
| Designing C-N Stereogenic Centers [1] | Creating a stereogenic center based on Oxygen and Nitrogen atoms, rather than traditional carbon. | Provides extreme chiral stability; one molecule was calculated to have a half-life of 84,000 years at room temperature. |
| Utilizing Radical [3+3]-Annulation [2] | Building the tropane core via a visible-light photoredox catalysis process, which is milder than classical methods. | Minimizes harsh conditions that can cause decomposition, allows direct synthesis of N-arylated skeletons stable for further derivatization. |
Employing modern chemical and enzymatic methods can provide more efficient and selective routes to the tropane core, avoiding the formation of unstable intermediates.
Radical [3+3]-Annulation Process: This method uses visible-light photoredox catalysis to construct the valuable bicyclic alkaloid skeleton from simple starting materials. The reaction proceeds under mild conditions, yielding N-arylated tropane and homotropane frameworks with high diastereoselectivity. This complements the classical Robinson synthesis and provides a direct route to derivatives that are highly relevant in medicinal chemistry [2].
Enzymatic Biosynthesis of Tropinone: Understanding and leveraging the natural biosynthetic pathway can offer a highly specific route. Research on Atropa belladonna has identified a key enzymatic route where a polyketide synthase (AbPYKS) and a cytochrome P450 (AbCYP82M3) work together to form tropinone [3]. Using these enzymes in a controlled setting, such as in engineered yeast, can produce the core structure with native precision and minimal side reactions [3].
The logical workflow below outlines a decision process for selecting the appropriate stabilization strategy based on your experimental goals.
Q1: My chiral tropane derivative shows signs of racemization in storage. What long-term stabilization strategy should I consider? You should investigate incorporating a non-carbon-centered stereogenic element. Recent research has successfully created ultra-stable chiral molecules using stereogenic centers based on oxygen and nitrogen atoms. For one such molecule, the half-life for chiral inversion was calculated to be 84,000 years at room temperature, effectively solving the racemization problem for all practical purposes [1].
Q2: I am using the classical Robinson synthesis and getting poor yields of the tropane core due to side reactions. What is a modern alternative? Consider switching to a radical [3+3]-annulation process driven by visible-light photoredox catalysis. This method is notably mild and simple, leading to good yields and high diastereoselectivity. It avoids many of the harsh conditions that can cause decomposition in traditional syntheses [2].
Q3: Is there a way to produce the key tropane intermediate, tropinone, in a more selective and stable manner? Yes, a biotechnological approach is now available. The enzymatic pathway from Atropa belladonna has been decoded. It involves a specific polyketide synthase (AbPYKS) that utilizes the N-methyl-Δ1-pyrrolinium cation to build a linear intermediate, which is then cyclized into tropinone by a cytochrome P450 enzyme (AbCYP82M3) [3]. This pathway can be replicated in engineered microbial systems like yeast for a highly specific and efficient production process [3].
Here are common challenges and solutions presented in a question-and-answer format.
| Challenge | Root Cause | Solution & Key Techniques | Key Benefit |
|---|---|---|---|
| Poor Heat Control [1] | Inefficient heat transfer in large batch reactors leads to hot spots and decomposition. | Shift to continuous flow microreactors [1]. | Enables safer higher-temperature operation; one example increased reaction temp from -80°C to -38°C [1]. |
| Intermediate Isolation [1] | Traditional batch processes require stopping to isolate and purify intermediates. | Telescoping: combine multiple synthetic steps into a single continuous operation [1]. | Reduces processing time, waste, and handles unstable intermediates [1]. |
| Scale-Up Impurity [1] | Increasing reactor size changes mixing, temperature, and residence time profiles. | Numbering-up: running multiple small reactors in parallel instead of using one large reactor [1]. | Maintains same reaction environment from lab to production, avoiding new impurities [1]. |
| Process Optimization [2] | Optimizing multiple reaction steps and their interactions is complex and time-consuming. | Automated self-optimizing platforms using in-line analytics and feedback algorithms [2]. | Accelerates identification of optimal conditions (temp, flow rate), saving time/resources [2]. |
| Incompatible Steps [1] | Excess reagents from a previous step interfere with the next reaction. | Integrated in-line separation using membrane-based liquid-liquid separators or continuous distillation [1]. | Removes unwanted by-products or switches solvents between steps, enabling longer sequences [1]. |
The following workflow diagram and protocol outline the general approach for designing a multi-step continuous process, drawing from examples like the synthesis of ibuprofen [1].
Diagram 1: Multi-Step Continuous Flow Workflow. This diagram visualizes the telescoped synthesis approach where reactant streams are continuously fed into a reactor network, with potential for in-line separation, leading to a final product stream.
Methodology:
Beyond troubleshooting, several advanced strategies are central to modern multi-step synthesis.
1. What is analytical method validation and why is it critical? Analytical method validation is the formal, documented process of demonstrating that an analytical procedure is suitable for its intended purpose [1] [2]. It is a critical requirement in pharmaceutical development and manufacturing to ensure the identity, purity, potency, and performance of a drug substance or product [3]. Without a validated method, there is no guarantee that the quality and safety data generated for a product are reliable, which can prevent regulatory approval for clinical trials or marketing [2].
2. What are the key validation parameters and their acceptance criteria? The International Council for Harmonisation (ICH) Q2(R1) guideline defines the standard validation parameters [1] [3]. The table below summarizes these parameters, their definitions, and examples of acceptance criteria based on a case study validating an HPLC method for Ga-68-DOTATATE [4] [5].
| Validation Parameter | Definition & Purpose | Example Acceptance Criteria [4] [5] |
|---|---|---|
| Specificity | Ability to measure the analyte accurately despite interference from other components [1]. | No interference from blank, excipients, or known impurities. Resolution factor ≥ 2.5 [5]. |
| Accuracy | Closeness of test results to the true value [1]. | Average bias% (recovery) within 95-105% for all concentrations. |
| Precision | Degree of scatter among repeated measurements from a homogeneous sample [1]. | Repeatability (Intra-day): CV% ≤ 2% Intermediate Precision (Inter-day): CV% ≤ 2% | | Linearity | Ability to obtain test results proportional to the analyte's concentration [1]. | Correlation coefficient (r²) ≥ 0.999. | | Range | Interval between upper and lower concentration levels where linearity, accuracy, and precision are demonstrated [1]. | Derived from linearity studies; must cover the intended use (e.g., 0.5-3 μg/mL). | | LOD/LOQ | LOD: Lowest detectable amount. LOQ: Lowest quantifiable amount with accuracy and precision [1]. | LOD: Signal-to-Noise ≥ 3 LOQ: Signal-to--noise ≥ 10 and CV% < 5% |
1. Problem: Poor Specificity (Inadequate Separation)
2. Problem: Unsatisfactory Precision (High %RSD)
3. Problem: Non-Linearity in Calibration Curve
The following workflow outlines the key stages for developing and validating a stability-indicating HPLC method for purity assessment, based on established practices [3].
Key Experimental Details:
Q1: How do I choose between a related substance method and an assay method? These methods have different purposes and validation requirements. A related substance method is a purity test designed to detect and quantify low levels of impurities and degradants. It requires high sensitivity (low LOQ), linearity over a wide range, and must demonstrate specificity from the main peak. An assay method is a quantitative test to determine the strength or content of the main active ingredient. Its focus is on accuracy and precision at the target concentration (e.g., 100%) [1] [2]. The ICH guideline provides separate validation schemes for these different types of methods [1].
Q2: When is method revalidation required? Revalidation is necessary whenever a change occurs that could impact the method's performance. Common triggers include [2] [3]:
Q3: Are there alternatives to chromatography for purity assessment? Yes, several orthogonal techniques are used, often to complement chromatographic data:
| Ligand / Compound | Target | Affinity / Potency (Notes) | Primary Research Application |
|---|---|---|---|
| WIN 35,428 (CFT) | Dopamine Transporter (DAT) | High-affinity; ~3-10x more potent than cocaine in animal studies [1]. Tightly correlated with DA innervation density [2]. | In vitro/in vivo DAT binding; mapping DA innervation density; PET/SPECT imaging [1] [2]. |
| Cocaine | DAT | ~3-10x less potent than CFT [1]. | Drug abuse research; baseline comparator. |
| GBR 12935 | DAT | Binding at 37°C showed no correlation with DA varicosity count [2]. | DAT research (with noted limitations). |
| Technepine | DAT | Binding affinity (Ki) of 5.99 nM, outperforming WIN 35,428 [3]. | SPECT imaging of DAT. |
| Dopamine | DAT (Substrate) | Binds to an overlapping, deeply buried site between TMDs 1, 3, 6, and 8 [4]. | Native substrate transport studies. |
WIN 35,428 is frequently used in specific, well-established experimental setups:
Advanced molecular modeling and mutagenesis studies reveal how WIN 35,428 binds to the DAT:
The following diagram illustrates the key residues in the DAT that interact with WIN 35,428, based on molecular modeling data.
The table below summarizes the inhibitory activity (Ki values in nM) of various tropane derivatives at the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). A lower Ki value indicates greater potency.
| Compound Class / Example | SERT (Ki, nM) | NET (Ki, nM) | DAT (Ki, nM) | Key Selectivity Profile |
|---|---|---|---|---|
| Biaryl Tricyclic Tropanes (e.g., 11f) [1] | 240 | 9.7 | 240 | NET-selective (25-fold over SERT and DAT) |
| Biaryl Tricyclic Tropanes (e.g., 23) [1] | 520 | 10.3 | 380 | NET-selective (50-fold over SERT, 37-fold over DAT) |
| Biaryl Tricyclic Tropanes (e.g., 11a) [1] | 3,900 | 39 | 780 | NET-selective (100-fold over SERT, 20-fold over DAT) |
| Monoaryl Tricyclic Tropanes [1] | Information missing | Information missing | Information missing | SERT-selective |
| Tropane-2-aldoxime (e.g., 3,4-dichlorophenyl derivative) [2] | Information missing | Information missing | Information missing | Potent dopamine reuptake inhibitor |
| Cocaine [3] [4] | Non-selective | Non-selective | Non-selective | Triple reuptake inhibitor (non-selective) |
The data reveals a clear structure-activity relationship:
The key experiments cited in the search results share common methodological foundations for evaluating reuptake inhibition.
This is the standard method for determining a compound's affinity (Ki) for monoamine transporters.
The following diagram illustrates the logical workflow and signaling pathways involved in this assay and the therapeutic mechanism:
The development of tropane derivatives and other compounds that inhibit SERT, NET, and DAT is driven by the monoamine deficiency hypothesis of depression [5].
Based on the analyzed literature, the following areas represent opportunities for further research:
The core structure of these tropane analogues allows for strategic modifications that significantly influence their binding affinity and selectivity. The table below summarizes the impact of key structural variations.
| Structural Modification | Biological Activity & Affinity | Key Findings & Comparative Insights |
|---|---|---|
| 3,4-Dichlorophenyl Ring at 3β-position | High DAT affinity [1] [2] | The 3,4-dichloro substitution is a key determinant for high potency. (R)-enantiomer shows high affinity [1]. |
| 2β-Carbomethoxy Group | High DAT affinity [2] [3] [4] | The carbonyl oxygen is critical for binding. This group is a defining feature of the most potent DAT inhibitors in this class [2] [3]. |
| 2β-Carboalkoxy Substitution | Maintains high DAT affinity [1] | Various ester groups (carboalkoxy) are tolerated, suggesting the binding pocket can accommodate different chain lengths [1]. |
| N-Substitution & 2-Position Linkers | DAT affinity retained (Ki = 18-27 nM) [3] | The DAT binding pocket can tolerate bulky groups like rhodamine fluorescent tags attached via an ethylamino linker at either the N-position or 2β-position, enabling tool development [3]. |
| Increased Steric Bulk at 2β-Position | Decreased DAT binding potency [1] | Larger groups like azido and isothiocyanato cause a significant drop in affinity (IC50 > 200 nM), indicating steric limitations in this region [1]. |
| 3α-(Bis[4-fluorophenyl]methoxy) Substitution | High DAT affinity (with specific stereochemistry) [1] | Represents a different tropane class (benztropine-like). High affinity requires the (S)-enantiomer, showing opposing stereoselectivity to the 3β-aryltropanes [1]. |
For reproducibility, here are the methodologies used in the cited studies to generate the SAR data.
[³H]WIN 35,428) and increasing concentrations of the test tropane analogue. After reaching equilibrium, bound and free radioligand are separated, and the inhibition constant (Kᵢ) is calculated. In one study, this was performed in COS-7 cells expressing the DAT [3].[³H]dopamine, [³H]norepinephrine, or [³H]serotonin in the presence of the test compound. The IC₅₀ value is determined, representing the concentration that inhibits 50% of neurotransmitter uptake [2].The diagram below illustrates the core structure of 3,4-dichlorophenyl tropanes and the key SAR findings related to its modifications.
The defined SAR has enabled the development of specific tools for neuroscience research:
[³H]MFZ 2-12 was developed as a radioligand with higher affinity than the widely used [³H]WIN 35,428 for studying the DAT [4].
The table below summarizes the in vitro binding affinity (Ki, nM) of selected BZT analogues at key molecular targets, compared to cocaine and GBR 12909 [1].
| Compound | N-substitution | 3-Substitution | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) | M1 (Ki, nM) | H1 (Ki, nM) |
|---|---|---|---|---|---|---|---|
| GA 1O3 | 4"-Phenyl-n-butyl | 4',4"-diF | 8.51 ± 1.2 | 376 ± 51.8 | 2210 ± 240 | 576 ± 10.7 | 141 ± 6.72 |
| AHN 1-055 | Methyl | 4',4"-diF | 11.8 ± 1.3 | 3260 ± 110 | 610 ± 80.5 | 11.6 ± 0.93 | 19.7 ± 1.32 |
| JHW 007 | n-Butyl | 4',4"-diF | 24.6 ± 2.0 | 1350 ± 151 | 1670 ± 232 | 399 ± 28.3 | 24.6 ± 1.97 |
| AHN 2-005 | Allyl | 4',4"-diF | 29.9 ± 3.0 | 2850 ± 62.5 | 1740 ± 242 | 177 ± 21 | 24.9 ± 1.16 |
| 4-Cl BZT | Methyl | 4'-Cl | 30.0 ± 3.6 | 5120 ± 395 | 1470 ± 180 | 7.90 ± 0.85 | 39.9 ± .57 |
| BZT (Parent) | Methyl | H, H | 118 ± 10.6 | >10,000 | 1390 ± 134 | 2.1 ± 0.29 | 15.7 ± 2.13 |
| Cocaine | – | – | 187 ± 18.7 | 172 ± 15 | 3210 ± 149 | 61400 ± 10900 | 1050 ± 43.0 |
| GBR 12909 | – | – | 12.0 ± 1.9 | 105 ± 11.4 | 497 ± 17.0 | 2.30 ± 0.14 | Not Provided |
Key Takeaways from Binding Data:
The data in the table above and the behavioral findings below are generated through standard preclinical experimental protocols. Here is a summary of the key methodologies cited in the research.
1. In Vitro Binding and Uptake Inhibition Assays
2. Drug Self-Administration
3. Locomotor Activity
4. Cocaine Discrimination
A core finding across studies is that despite inhibiting DAT, BZT analogues show a dissociation between biochemical potency and behavioral effects.
The diagram above illustrates the central paradox and therapeutic promise of BZT analogues. For instance [2]:
The following table summarizes objective comparisons and recent breakthroughs from 2024-2025 that are highly relevant for researchers and drug development professionals.
| Focus Area | Key Finding / Intervention | Comparative Efficacy / Application | Supporting Data & Context |
|---|
| Non-Pharmacological Interventions (for Constipation) | Physical Agents (PAs) > Evidence-Based Nursing (EBN) > Complementary & Alternative Medicine (CAM) > Traditional Chinese Medicine (TCM) [1] [2] | Efficacy Hierarchy: PAs (most effective) > EBN > CAM > TCM (least effective). Both PAs and EBN showed significant benefits over control conditions [1] [2]. | Source: NMA of 12 RCTs (n=881) [1] [2]. Methodology: Frequentist NMA using STATA 18; efficacy assessed via validated measurement tools (e.g., PAC-QoL, PDQ-39) [1]. | | Transcranial Magnetic Stimulation (for Depression) | Low-Frequency rTMS (LF-rTMS) > High-Frequency rTMS (HF-rTMS) [3] | Improvement in Depressive Symptoms: LF-rTMS (SMD = -2.46) showed a greater effect than HF-rTMS (SMD = -2.05). Both were superior to sham stimulation [3]. | Source: NMA of 35 RCTs (n=2,353) [3]. Protocol Insight: Pulses ≤1,200 may optimize outcomes [3]. | | Patient Subtyping for Clinical Trials | Data-Driven Subtypes: Diffuse Malignant (DM) > Postural Instability/Gait Difficulty (PIGD) > Body-First > Mild Motor-Predominant (MMP) [4] | Progression Rate: DM patients had >2x the hazard of progression vs. MMP. Trial Efficiency: Enrolling DM patients could reduce sample size needs by ~50% [4]. | Source: 10-year longitudinal analysis of PPMI data (n=1,220) [4]. Method: Machine learning-based cluster analysis applied to baseline motor/non-motor scores [4]. | | Research Tool Development | BrainSTEM Single-Cell Atlas [5] | Application: A high-resolution reference map of ~680,000 fetal brain cells. Serves as a new standard for evaluating the accuracy of lab-grown midbrain dopaminergic neurons for cell therapies [5]. | Source: Duke-NUS study published in Science Advances (2025) [5]. Impact: Identifies "off-target" cell populations in current differentiation protocols, paving the way for more precise cell-based therapies [5]. |
For your guide's section on fundamental research models, here are the standard models used to study disease mechanisms, as highlighted in a recent review [6].
Neurotoxin-Induced Models: These models use toxins to selectively damage dopaminergic neurons.
Genetic Models: These models involve manipulating genes linked to familial forms of PD.
In Vitro Models: These are used for cellular and molecular investigations.
To help visualize the workflow for establishing these models, here is a general diagram outlining the process for the two most common categories:
The field of Parkinson's disease research is dynamic. To build an even more comprehensive guide, you could:
For researchers aiming to validate transporter specificity, the following core in vitro and in vivo methodologies are commonly used. The protocols below are synthesized from multiple scientific sources [1] [2] [3].
| Method | Core Protocol Summary | Key Measurable Outcomes | Considerations for Researchers |
|---|
| In Vitro Transporter Binding Assays [1] [3] | 1. Membrane Preparation: Use purified plasma membranes from transfected cells or brain tissue regions rich in DAT (e.g., striatum) or SERT (e.g., brainstem/diencephalon). 2. Incubation: Incubate membranes with the test compound and a known high-affinity radioligand (e.g., [125I]RTI-55 for both DAT and SERT). 3. Filtration & Quantification: Separate bound from free radioligand via rapid filtration; measure displaced radioligand to determine binding affinity. | - Inhibitory Constant (Ki): Quantifies the potency of the test compound to inhibit radioligand binding.
The table below summarizes quantitative binding data from selected studies to illustrate how specificity is determined experimentally.
| Compound / Drug | DAT Affinity (Ki, nM or IC50) | SERT Affinity (Ki, nM or IC50) | Selectivity Ratio (DAT/SERT) | Experimental Context & Notes |
|---|
| SEP-225289 [6] | In vitro IC50: 8 ± 7 nM In vivo DAT Occupancy (16 mg): 49% ± 7% | In vitro IC50: 10 ± 8 nM In vivo SERT Occupancy (16 mg): 14% ± 15% | In vitro: ~0.8 (Similar) In vivo: DAT > SERT | Human PET Study. The marked difference between in vitro affinity and in vivo occupancy underscores the importance of in vivo validation. | | Meperidine Analogue (3,4-dichloro) [1] | Most potent in the series for DAT binding | Lower potency for SERT | DAT > SERT | In vitro binding. Demonstrates how molecular modifications (substituents on the phenyl ring) can drastically influence potency and selectivity. | | Meperidine Analogue (2-naphthyl) [1] | Lower potency for DAT | Most potent and highly selective for SERT | SERT > DAT | In vitro binding. Another meperidine analogue from the same study, showing the potential for engineering SERT selectivity. | | Citalopram [4] | Increased striatal DAT binding by 15-17% (in vivo, human) | Inhibited SERT binding by ~50% (in vivo, human) | SERT > DAT (Primary target) | Human SPECT Study. Interestingly, chronic SSRI administration may indirectly increase DAT availability, a compensatory effect. |
Understanding the regulatory pathways of DAT is crucial, as they can influence the binding and functional effects of drugs. The diagram below maps key pathways that modulate DAT activity, based on current scientific understanding [2] [7].
This diagram illustrates several key points for drug development:
The selectivity of a compound for DAT over SERT (or vice versa) is influenced by several molecular and structural factors:
The following table summarizes experimental data for selected tropane derivatives, highlighting how structural modifications influence their metabolic stability and binding affinity for the Dopamine Transporter (DAT).
| Compound Identifier | Key Structural Features | In Vitro DAT Binding (IC₅₀) | Metabolic Stability (In Vivo) | Key Findings / Rationale |
|---|---|---|---|---|
| [¹⁸F]10 | Deuteration on N-fluoropropyl & 2β-carbomethoxy groups [1] [2] | ~2-3 nM [1] [2] | Enhanced stability in rat metabolic studies [1] [2] | Deuteration reduces rate of metabolism, leading to higher target/background ratios in PET imaging [1] [2]. |
| [¹⁸F]6 | Deuteration on N-fluoropropyl & 2β-carbomethoxy groups (isomer of [¹⁸F]10) [1] | ~2-3 nM [1] | Lower SUVr than [¹⁸F]10 in microPET [1] | Demonstrates that despite similar binding affinity and deuteration, isomeric structure can impact in vivo performance [1]. |
| FECNT-d4 | Deuterated [¹⁸F]fluoroethyl tropane analog [3] | High affinity and specificity [3] | Improved metabolic stability vs. non-deuterated analog [3] | Confirms the general effectiveness of deuteration for improving the stability of tropane-based DAT probes [3]. |
The enhanced metabolic stability observed in deuterated derivatives like [¹⁸F]10 and FECNT-d4 is primarily attributed to the Kinetic Isotope Effect (KIE) [2]. Replacing hydrogen atoms with heavier deuterium at metabolically vulnerable sites (e.g., on the N-fluoropropyl group) strengthens the carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This makes the initial, rate-limiting step of oxidative metabolism by enzymes like Cytochrome P450 more difficult, thereby slowing the breakdown of the molecule and improving its in vivo lifetime [2].
The data in the comparison table were generated using a standard set of experiments. Below is a summary of the key methodologies cited in the research.
1. Synthesis and Radiolabeling
2. In Vitro Binding Assays
3. In Vivo Stability and Biodistribution
The workflow below summarizes the key stages of this evaluation process.
The experimental data consistently shows that strategic deuteration of the tropane scaffold is a highly effective approach for improving the metabolic profile of these molecules.
For researchers, selecting the right experimental model is fundamental, as in vivo and in vitro approaches offer complementary strengths and limitations [1] [2].
The table below summarizes their key characteristics:
| Feature | In Vivo Studies | In Vitro Studies |
|---|---|---|
| Definition | Experiments conducted within a living organism (e.g., animal models, clinical trials) [1] [2]. | Experiments conducted in an artificial environment outside a living organism (e.g., Petri dish, test tube) [1] [2]. |
| System Complexity | Captures whole-organism complexity and systemic interactions between cells, tissues, and organs [1] [2]. | Uses simplified systems (e.g., cell cultures) to isolate specific variables and mechanisms [1] [2]. |
| Physiological Relevance | High; maintains a natural physiological environment [2]. | Low; cannot fully model dynamic interactions of a living body [1]. |
| Data Variability | High variability due to complex physiology of individual subjects [3] [4]. | Lower variability due to controlled experimental conditions [3] [4]. |
| Throughput & Cost | Low throughput, high cost, and long duration (e.g., resource-intensive animal housing) [3] [4]. | High throughput, lower cost, and faster results [1] [2]. |
| Ethical Considerations | Raises significant ethical concerns regarding animal use [1] [4]. | Aligns with the "3Rs" principles (Replacement, Reduction, Refinement) to minimize animal use [5] [4]. |
| Primary Applications | Disease modeling, drug efficacy/safety (ADME), toxicology, behavioral and immunology studies [2]. | High-throughput drug screening, detailed mechanistic studies, molecular biology assays (e.g., ELISA, PCR) [2]. |
A central challenge in modern vaccine and drug development is establishing a predictive relationship, or correlation, between in vitro measures and in vivo performance. This is crucial for using in vitro assays as surrogates for in vivo testing in batch release [3] [6].
The following diagram illustrates the general workflow for conducting a bridging study to replace an established in vivo potency assay with an in vitro alternative.
Key Statistical Methods for Bridging Studies [3]:
The principles of in vitro-in vivo correlation (IVIVC) are being actively applied to modern vaccine platforms, such as mRNA vaccines.
For regulatory purposes, the U.S. FDA has established levels of IVIVC, which are critical for justifying biowaivers (waivers of in vivo bioequivalence studies) [6].
| Level | Description | Regulatory Utility |
|---|---|---|
| Level A | A point-to-point relationship between in vitro dissolution/release and the in vivo input rate. This is the highest and most predictive category [6]. | Can support biowaivers for certain post-approval changes (e.g., site, formulation) and set dissolution specifications [6]. |
| Level B | Compares the mean in vitro dissolution time to the mean in vivo residence or dissolution time. It uses all data but is not a point-to-point correlation [6]. | Limited utility for justifying product changes or setting QC standards, as it does not uniquely predict the in vivo profile [6]. |
| Level C | A single-point relationship (e.g., comparing dissolution at one time point to one pharmacokinetic parameter like AUC or Cmax) [6]. | Weakest correlation; primarily useful in early formulation development but generally not sufficient for a biowaiver. A Multiple Level C (correlation at several time points) has higher utility [6]. |
| Compound | Primary Mechanism of Action | Primary Indications (Approved or in Investigation) | Key Molecular Targets |
|---|---|---|---|
| Tesofensine | Triple monoamine reuptake inhibitor [1] [2] [3] | Obesity (Phase III trials) [2] [3] | Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT) [4] [2] |
| Semaglutide | GLP-1 receptor agonist [5] [6] | Type 2 Diabetes, Obesity [5] [6] | GLP-1 Receptors |
| Phentermine | Dopamine and Norepinephrine Releaser [4] | Obesity (Approved) | - |
| Bupropion | Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) [7] | - | - |
| Tesomet | Fixed-dose combination: Tesofensine + Metoprolol [1] | Hypothalamic obesity, Prader-Willi syndrome (Orphan Drug Designation) [1] | DAT, NET, SERT; Beta-1 adrenergic receptors |
The following data is synthesized from various clinical trials and studies detailed in the search results.
| Compound | Key Efficacy Findings (Weight Loss) | Common Adverse Effects | Cardiovascular Effects |
|---|
| Tesofensine | - 0.25 mg/day: ~6.5% total body weight loss over 24 weeks [3]
Recent preclinical studies provide deeper insights into tesofensine's neuronal mechanisms.
The diagram below illustrates the neuronal pathway in the Lateral Hypothalamus (LH) through which tesofensine is believed to suppress appetite, based on the 2024 preclinical study.
| Compound Name | Molecular Formula / Weight | Primary Metabolic Pathway | Key Metabolite | Detection in Oral Fluid (LOQ) [1] |
|---|---|---|---|---|
| Cocaine | C17H21NO4 / 303.4 g/mol [2] | Methyl ester hydrolysis | Benzoylecgonine [2] | 2 ng/mL |
| Benzoylecgonine (Metabolite) | - | N/A | - | 2 ng/mL |
The experimental data in the table is derived from a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is a gold-standard technique for confirmatory testing in drug abuse research [1].
The methodology from the search results for detecting cocaine and benzoylecgonine in oral fluid is outlined below. This protocol can serve as a benchmark for validating other analogues.
While not a direct comparison of analogues, understanding cocaine's mechanism is crucial for research. Cocaine is a central nervous system stimulant whose reinforcing action is primarily linked to its inhibition of dopamine reuptake [2].
Current drug discovery, especially for addiction treatment, is exploring more sophisticated targets. The following diagram illustrates a modern research concept relevant to developing therapeutics that could modulate receptors involved in addiction with greater precision, potentially minimizing side effects [3].
This "Signaling Bias in GPCR Drug Discovery" diagram shows how a biased allosteric modulator can bind to the intracellular side of a G Protein-Coupled Receptor (GPCR) to selectively inhibit certain signaling pathways (like Gq, which may cause side effects) while promoting others, leading to a more tailored therapeutic effect [3].
Given that a direct comparison guide was not found, here are suggested steps to gather the necessary information:
DrugBank, the TTD (Therapeutic Target Database), and scientific literature databases (e.g., PubMed, Google Scholar) with search terms like "cocaine analogue," "analytical validation," "structure-activity relationship," and "dopamine transporter inhibitor."